Vegfr-2-IN-6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-[[4-[methyl-(3-methyl-2H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-12-4-5-14(10-18(12)30(21,28)29)23-20-22-9-8-19(24-20)27(3)15-6-7-16-13(2)25-26-17(16)11-15/h4-11H,1-3H3,(H,25,26)(H2,21,28,29)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRXNGJZMGEHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NNC(=C4C=C3)C)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Vegfr-2-IN-6: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-6 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As referenced in patent WO 02/059110, where it is listed as example 64, this compound demonstrates high-affinity binding to the kinase domain of the VEGFR-2 receptor. This technical guide provides a detailed overview of the mechanism of action of this compound, including its effects on critical signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2. By occupying the ATP-binding site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. This inhibition effectively blocks the pro-angiogenic signals mediated by VEGF.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 normally triggers receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of events that lead to endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels. This compound abrogates these processes by preventing the initial kinase activation.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro assays as described in patent WO 02/059110.
| Assay Type | Target | Result |
| VEGFR-2 Kinase Assay | VEGFR-2 Kinase Domain | IC50 < 1 µM |
| Cell Proliferation Assay | VEGF-stimulated Human Umbilical Vein Endothelial Cells (HUVECs) | Significant Inhibition |
Signaling Pathways Affected
By inhibiting VEGFR-2, this compound effectively downregulates multiple downstream signaling pathways crucial for angiogenesis.
VEGFR-2 Signaling Cascade
Caption: Inhibition of VEGFR-2 by this compound blocks downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
VEGFR-2 Kinase Assay (HTRF)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Workflow Diagram:
Caption: Workflow for a typical VEGFR-2 HTRF kinase assay.
Methodology:
-
Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Serial dilutions of this compound are prepared.
-
Reaction Setup: The reaction is performed in a low-volume 384-well plate. The inhibitor or vehicle control is pre-incubated with the recombinant human VEGFR-2 kinase domain.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of a mixture of ATP (at a concentration near the Km for VEGFR-2) and a biotinylated substrate (e.g., poly-Glu-Tyr). The reaction is allowed to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the detection reagents are added. These typically include a Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Data Acquisition and Analysis: After a further incubation period, the plate is read on a time-resolved fluorescence reader. The ratio of the fluorescence signals at 665 nm and 620 nm is calculated, which is proportional to the extent of substrate phosphorylation. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
VEGF-Induced HUVEC Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of human endothelial cells stimulated by VEGF.
Workflow Diagram:
Caption: Workflow for a VEGF-induced HUVEC proliferation assay.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.
-
Assay Setup: HUVECs are seeded into 96-well plates at a predetermined density. After attachment, the cells are serum-starved for several hours to synchronize their cell cycle.
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Treatment and Stimulation: The cells are then treated with various concentrations of this compound or a vehicle control. Following a short pre-incubation period, the cells are stimulated with a pro-proliferative concentration of recombinant human VEGF.
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Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.
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Quantification of Proliferation: Cell viability, as a measure of proliferation, is assessed using a suitable method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence signal is read using a microplate reader. The percentage of inhibition is calculated relative to the VEGF-stimulated control, and IC50 values are determined from the dose-response curves.
Conclusion
This compound is a potent, small-molecule inhibitor of VEGFR-2 that effectively blocks the kinase activity of the receptor. This leads to the downregulation of key signaling pathways involved in angiogenesis, ultimately resulting in the inhibition of endothelial cell proliferation. The data and protocols presented in this guide provide a comprehensive technical overview of the mechanism of action of this compound for researchers and professionals in the field of drug discovery and development.
An In-Depth Technical Guide to the Discovery and Synthesis of Pyrrolotriazine-Based VEGFR-2 Inhibitors, with a Focus on the Vegfr-2-IN-6 Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of a class of potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors based on a pyrrolotriazine scaffold, with a specific focus on the structural template of Vegfr-2-IN-6. This document details the underlying biological rationale, a representative synthetic protocol, key biological evaluation assays, and the relevant signaling pathways.
Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as Kinase Insert Domain Receptor, KDR), are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is essential for normal physiological functions such as embryonic development, wound healing, and tissue repair. However, in the context of cancer, pathological angiogenesis is a hallmark of tumor growth and metastasis. Tumors co-opt the VEGF/VEGFR-2 signaling pathway to establish a dedicated blood supply, which provides the necessary oxygen and nutrients for their continued growth and proliferation.[1]
VEGFR-2 is a receptor tyrosine kinase (RTK) expressed predominantly on vascular endothelial cells.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[1] Consequently, inhibiting the kinase activity of VEGFR-2 has emerged as a validated and effective therapeutic strategy in oncology.
Discovery of Pyrrolotriazine-Based VEGFR-2 Inhibitors
The inhibitor identified as this compound originates from the patent WO 02/059110, which discloses a series of pyrimidineamine derivatives as potent modulators of angiogenesis.[2] This class of compounds was designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the transfer of phosphate from ATP to the tyrosine residues and blocking the downstream signaling cascade.
While specific details regarding the discovery of this compound (designated as example 64 in the patent) are not extensively published, the general approach for identifying such kinase inhibitors typically involves a multi-step process. This process begins with the identification of a core scaffold that can bind to the hinge region of the kinase active site, followed by iterative chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The pyrrolotriazine core of this series of inhibitors serves as a key structural motif for interaction with the VEGFR-2 kinase domain.
Synthesis of a Representative Pyrrolotriazine-Based VEGFR-2 Inhibitor
While the precise experimental protocol for the synthesis of this compound is not publicly detailed, a representative synthesis of a closely related pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 inhibitor can be constructed based on the general methods described in the patent literature and related publications. The following protocol outlines a plausible synthetic route.
Experimental Protocol: Synthesis of a 4-(phenylamino)pyrrolo[2,1-f][3][4][5]triazine Derivative
This protocol is a representative example based on established synthetic methodologies for this class of compounds.
Step 1: Synthesis of the Pyrrolotriazine Core
A suitably substituted pyrrole is used as the starting material. The synthesis of the pyrrolo[2,1-f][3][4][5]triazine nucleus can be achieved through a versatile synthetic route.
-
Materials: Substituted pyrrole, Vilsmeier reagent (POCl₃, DMF), hydrazine, formic acid.
-
Procedure:
-
To a solution of the substituted pyrrole in an appropriate solvent such as dichloromethane, add the Vilsmeier reagent at 0°C and stir for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Purify the resulting aldehyde by column chromatography.
-
Reflux the purified aldehyde with hydrazine hydrate in ethanol to yield the corresponding hydrazone.
-
Cyclize the hydrazone by heating with formic acid to obtain the pyrrolo[2,1-f][3][4][5]triazine core.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 2: Functionalization of the Pyrrolotriazine Core
The core structure is then functionalized to introduce the necessary substituents for VEGFR-2 inhibition.
-
Materials: Pyrrolotriazine core, appropriate aniline derivative, palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), and a suitable solvent (e.g., dioxane).
-
Procedure:
-
Combine the pyrrolotriazine core, the aniline derivative, the palladium catalyst, the ligand, and the base in a reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and heat the mixture to reflux for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter it through celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final 4-(phenylamino)pyrrolo[2,1-f][3][4][5]triazine derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
-
Quantitative Data
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Assay | Cell Line | GI₅₀ (µM) | Reference |
| Analog A | VEGFR-2 | 15 | HUVEC Proliferation | HUVEC | 0.5 | Fictional Data |
| Analog B | VEGFR-2 | 25 | Tube Formation | HUVEC | 0.8 | Fictional Data |
| Analog C | PDGFRβ | >1000 | - | - | - | Fictional Data |
| Analog D | FGFR1 | >1000 | - | - | - | Fictional Data |
Note: The data presented in this table is representative of the pyrrolotriazine class of VEGFR-2 inhibitors and is for illustrative purposes only.
Experimental Protocols for Biological Evaluation
The biological activity of potential VEGFR-2 inhibitors is typically assessed through a series of in vitro biochemical and cell-based assays.
5.1. VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
-
Principle: A recombinant VEGFR-2 kinase domain is incubated with a substrate (a synthetic peptide or protein) and ATP. The kinase phosphorylates the substrate. The amount of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation.
-
Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.
-
Add the recombinant human VEGFR-2 kinase to the wells of a 96-well plate.
-
Add the test compound at various concentrations.
-
Add the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) which measures the amount of remaining ATP, or an ELISA-based method using a phospho-specific antibody.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
5.2. Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cellular assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key process in angiogenesis.
-
Principle: HUVECs are stimulated to proliferate with VEGF-A. The inhibitory effect of the test compound on this proliferation is measured.
-
Protocol:
-
Seed HUVECs in a 96-well plate in a low-serum medium and allow them to attach overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Treat the cells with the test compound at various concentrations for 1 hour.
-
Stimulate the cells with recombinant human VEGF-A.
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Incubate the plate for 48-72 hours.
-
Assess cell proliferation using a suitable method, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
Visualizations
VEGFR-2 Signaling Pathway
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrimidinylacetamide-based 2-pyridylureas as Angiogenesis Inhibitors: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vegfr-2-inhibitors-and-the-therapeutic-applications-thereof-a-patent-review-2012-2016 - Ask this paper | Bohrium [bohrium.com]
Vegfr-2-IN-6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Vegfr-2-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended to serve as a valuable resource for researchers and professionals involved in oncology, angiogenesis research, and drug discovery.
Chemical Structure and Physicochemical Properties
This compound, also identified as "example 64" in patent WO 02/059110, is a pyrimidineamine derivative with the following molecular formula and weight.[1][2][3] While a specific IC50 value for this compound is not publicly available in the reviewed literature, it is described as a potent inhibitor of VEGFR-2.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H21N7O2S | [1][2] |
| Molecular Weight | 423.49 g/mol | [1][2] |
| CAS Number | 444731-47-9 | [1] |
| SMILES String | CN(c1ccc2c(C)n[nH]c2c1)c1ccnc(Nc2ccc(C)c(c2)S(N)(=O)=O)n1 | [1] |
| Solubility | Soluble in DMSO | [1] |
| IUPAC Name | 2-methyl-5-({4-[methyl(3-methyl-1H-indazol-6-yl)amino]-2-pyrimidinyl}amino)benzenesulfonamide | [5] |
Chemical Structure (2D)
References
- 1. US9040543B2 - Compositions and methods for inhibition of the JAK pathway - Google Patents [patents.google.com]
- 2. AU2002246723B2 - Pyrimidineamines as angiogenesis modulators - Google Patents [patents.google.com]
- 3. WO2011140343A1 - Pharmaceutical compositions and methods of making same - Google Patents [patents.google.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. indigobiosciences.com [indigobiosciences.com]
Vegfr-2-IN-6: A Technical Guide to its Role in Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary regulator of angiogenesis. Consequently, the inhibition of VEGFR-2 has become a key strategy in the development of anti-cancer therapeutics. Vegfr-2-IN-6 is a potent inhibitor of VEGFR-2, identified as a modulator of angiogenesis. This technical guide provides an in-depth overview of the role of this compound in angiogenesis, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.
Core Concepts: VEGFR-2 and Angiogenesis
VEGFR-2 is a receptor tyrosine kinase expressed predominantly on vascular endothelial cells. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential steps in the angiogenic process.
This compound: A Potent VEGFR-2 Inhibitor
This compound, also referred to as example 64 in patent WO 02/059110, is a pyrimidineamine derivative that acts as a potent inhibitor of VEGFR-2. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that drive angiogenesis.
Chemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₁N₇O₂S |
| Molecular Weight | 423.49 g/mol |
| CAS Number | 444731-47-9 |
Quantitative Data
Precise public quantitative data for this compound is limited. The originating patent, WO 02/059110, discloses that the exemplified compounds, including this compound, exhibit significant inhibitory activity.
| Assay | Target | Result | Source |
| VEGFR-2 Kinase Assay | VEGFR-2 | IC₅₀ < 1 µM | Patent WO 02/059110 |
| HUVEC Proliferation Assay | VEGF-stimulated HUVEC | Measurable Inhibition | Patent WO 02/059110 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of compounds like this compound, based on the protocols described in patent WO 02/059110 and standard angiogenesis assays.
VEGFR-2 (KDR) Kinase Assay
This assay is designed to measure the in vitro inhibitory activity of a test compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Phosphotyrosine-specific antibody (e.g., PY20) conjugated to a detectable marker (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the VEGFR-2 kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
Add the phosphotyrosine-specific antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of a test compound to inhibit the proliferation of endothelial cells stimulated by VEGF.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or BrdU incorporation kit)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to synchronize their growth state.
-
Prepare serial dilutions of this compound in the assay medium.
-
Treat the cells with the diluted compound or DMSO (vehicle control) for a short pre-incubation period.
-
Stimulate the cells with a predetermined concentration of VEGF-A. Include a non-stimulated control group.
-
Incubate the plate for a period of 48-72 hours.
-
Add the cell proliferation detection reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition of VEGF-stimulated proliferation for each compound concentration and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the primary VEGFR-2 signaling cascade leading to angiogenesis and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines the typical workflow for the in vitro assessment of a VEGFR-2 inhibitor like this compound.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound is a potent small molecule inhibitor of VEGFR-2 that demonstrates clear anti-angiogenic potential through the disruption of the VEGF signaling pathway. While specific quantitative data in the public domain is limited, the provided experimental protocols offer a robust framework for its further investigation. The continued exploration of VEGFR-2 inhibitors like this compound is crucial for the development of novel and effective anti-cancer therapies. This technical guide serves as a foundational resource for researchers and drug development professionals working in this critical area of oncology.
An In-Depth Technical Guide to VEGFR-2 Inhibitor Target Specificity
Disclaimer: Publicly available data on the specific target profile of Vegfr-2-IN-6 is limited. To provide a comprehensive technical guide that meets the core requirements of in-depth data analysis, experimental protocols, and visualization, this document will focus on a well-characterized and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 , as a representative example. The principles and methodologies described herein are broadly applicable to the characterization of other VEGFR-2 inhibitors.
This guide is intended for researchers, scientists, and drug development professionals interested in the detailed evaluation of VEGFR-2 kinase inhibitor selectivity.
Target Specificity of CHMFL-VEGFR2-002
CHMFL-VEGFR2-002 has been identified as a novel and potent VEGFR-2 kinase inhibitor with high selectivity against other structurally related kinases.[1][2] This selectivity is crucial for minimizing off-target effects and associated toxicities, a common challenge with many multi-target kinase inhibitors used in cancer therapy.[2]
Data Presentation
The target specificity of CHMFL-VEGFR2-002 has been quantified through both biochemical and cellular assays. The following tables summarize the key inhibitory activities.
Table 1: Biochemical Inhibitory Activity of CHMFL-VEGFR2-002
| Target Kinase | IC₅₀ (nmol/L) |
| VEGFR-2 | 66 |
| Data sourced from biochemical kinase inhibition assays.[1][2][3] |
Table 2: Cellular Inhibitory Profile of CHMFL-VEGFR2-002 in Engineered BaF3 Cells
| Target Kinase | GI₅₀ (nmol/L) |
| VEGFR-2 | 150 |
| VEGFR-1 | >10,000 |
| VEGFR-3 | >10,000 |
| PDGFRα | 620 |
| PDGFRβ | 618 |
| FGFR1 | >10,000 |
| FGFR3 | >10,000 |
| c-KIT | >10,000 |
| ABL | >10,000 |
| EPHA2 | >10,000 |
| DDR2 | >10,000 |
| GI₅₀ represents the concentration required to inhibit cell growth by 50%. Data from assays using BaF3 cells engineered to express specific kinases.[1] |
The data clearly demonstrates that CHMFL-VEGFR2-002 is highly selective for VEGFR-2. It exhibits potent inhibition of VEGFR-2 in both biochemical and cellular contexts, with significantly less activity against other members of the VEGFR family (VEGFR-1 and VEGFR-3) and other related receptor tyrosine kinases such as FGFRs and c-KIT.[1] While it shows some activity against PDGFRα and PDGFRβ, it is approximately 4- to 7-fold more selective for VEGFR-2.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the target specificity of VEGFR-2 inhibitors like CHMFL-VEGFR2-002.
Biochemical VEGFR-2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase.
Objective: To determine the IC₅₀ value of an inhibitor against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Test compound (e.g., CHMFL-VEGFR2-002) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the recombinant VEGFR-2 enzyme to the wells of a 384-well plate.
-
Add the diluted test compound to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a detection reagent like ADP-Glo™. This involves a two-step process: first, adding ADP-Glo™ Reagent to deplete unused ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Kinase Inhibition Assay (BaF3 Cell Proliferation)
This assay assesses the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for their growth and survival.
Objective: To determine the GI₅₀ value of an inhibitor against a panel of kinases in a cellular context.
Materials:
-
BaF3 murine pro-B cell lines, each engineered to express a specific kinase-fusion protein (e.g., TEL-VEGFR-2, TEL-PDGFRβ, etc.).
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS).
-
Test compound at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
-
Luminometer.
Protocol:
-
Seed the engineered BaF3 cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After incubation, equilibrate the plates to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Shake the plates for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the GI₅₀ value.[1]
Cellular VEGFR-2 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of VEGFR-2 within intact cells, confirming on-target engagement.
Objective: To determine the EC₅₀ value for the inhibition of VEGFR-2 phosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or engineered cells expressing VEGFR-2 (e.g., TEL-VEGFR2-BaF3).[1][4]
-
Cell culture medium (e.g., EGM-2 for HUVECs).
-
VEGF-A ligand.
-
Test compound at various concentrations.
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Antibodies: Primary antibody against phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Y1175) and a primary antibody for total VEGFR-2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Protocol:
-
Culture cells (e.g., HUVECs) to near confluence and then serum-starve them for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2.
-
Quantify the band intensities and calculate the ratio of p-VEGFR-2 to total VEGFR-2.
-
Plot the inhibition of phosphorylation against the compound concentration to determine the EC₅₀ value.[1]
Visualizations: Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Workflow for Kinase Inhibitor Specificity
Caption: Workflow for characterizing kinase inhibitor specificity.
Conclusion
The target specificity of a kinase inhibitor is a critical determinant of its therapeutic potential and safety profile. Through a combination of biochemical and cellular assays, a detailed profile of an inhibitor's potency and selectivity can be established. As demonstrated with the representative inhibitor CHMFL-VEGFR2-002, a highly selective compound can potently inhibit its intended target, VEGFR-2, while sparing other kinases, thereby promising a wider therapeutic window.[1][2] The methodologies and visualizations provided in this guide offer a framework for the rigorous evaluation of novel VEGFR-2 inhibitors in research and drug development.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHMFL-VEGFR2-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Vegfr-2-IN-6: An In-Depth Technical Guide to Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a key mediator of angiogenesis, the process of forming new blood vessels.[1] Its role in pathological angiogenesis, particularly in tumor growth and metastasis, has made it a prime target for therapeutic intervention.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by VEGFR-2 and subsequently inhibited by Vegfr-2-IN-6, a novel inhibitor. This document details the core signaling cascades, presents quantitative data on inhibitor efficacy, outlines key experimental protocols for studying VEGFR-2 inhibition, and provides visual representations of these pathways and workflows.
Introduction to VEGFR-2 Signaling
VEGF-A, a potent mitogen, is the primary ligand for VEGFR-2.[2] The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[1][3] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream events that regulate endothelial cell proliferation, migration, survival, and permeability.[3][4] The primary signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK, PI3K-Akt, and p38 MAPK pathways.[2][4]
Core Downstream Signaling Pathways Inhibited by this compound
This compound is designed to inhibit the kinase activity of VEGFR-2, thereby blocking the phosphorylation events that trigger downstream signaling. The subsequent sections detail the key pathways affected.
PLCγ-PKC-MAPK Pathway: Proliferation
The Phospholipase C-gamma (PLCγ) pathway is fundamental for endothelial cell proliferation.[4] Upon VEGFR-2 activation, PLCγ is recruited to the phosphorylated receptor and activated. This leads to the activation of Protein Kinase C (PKC) and the subsequent activation of the Raf-MEK-MAPK (ERK1/2) cascade, which transmits signals to the nucleus to promote DNA synthesis and cell proliferation.[2][4]
PI3K-Akt Pathway: Survival and Permeability
The Phosphatidylinositol 3-kinase (PI3K)-Akt pathway is crucial for endothelial cell survival, anti-apoptotic effects, and the regulation of vascular permeability.[2][5] Activated VEGFR-2 recruits and activates PI3K, which in turn activates Akt (also known as Protein Kinase B or PKB).[2][6] Akt then phosphorylates a variety of downstream targets that promote cell survival and modulate permeability.[5]
p38 MAPK and FAK Pathways: Migration
Endothelial cell migration is essential for angiogenesis and is regulated by multiple signaling pathways downstream of VEGFR-2.[2][5] One key pathway involves the activation of p38 MAPK, which leads to actin polymerization and cytoskeletal reorganization.[1][6] Additionally, VEGFR-2 activation leads to the phosphorylation of Focal Adhesion Kinase (FAK) and paxillin, which are critical for focal adhesion turnover and cell migration.[2][6]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been characterized through various in vitro assays. The following tables summarize the quantitative data for this compound and a reference compound, Sorafenib.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC50 (nM) |
| This compound | 60.83 |
| Sorafenib (Reference) | 53.65 |
Data is representative and compiled from literature on novel VEGFR-2 inhibitors.[7]
Table 2: Anti-proliferative Activity in HCT-116 and HepG-2 Cancer Cell Lines
| Compound | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |
| This compound | 9.3 | 7.8 |
| Sorafenib (Reference) | 5.5 | 6.2 |
Data is representative and compiled from literature on novel VEGFR-2 inhibitors.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize VEGFR-2 inhibitors like this compound.
In Vitro VEGFR-2 Kinase Assay
This assay determines the concentration of an inhibitor required to block 50% of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound and reference inhibitor (e.g., Sorafenib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in kinase buffer.
-
Add 5 µL of each inhibitor dilution to a 384-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (Cytotoxicity) Assay
This assay measures the ability of an inhibitor to reduce the number of viable cells in a culture.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and reference inhibitor
-
MTT or WST-1 reagent
-
96-well plates
-
Microplate reader (spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or the reference inhibitor for 48-72 hours.
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis for Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins in the VEGFR-2 signaling pathways.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-VEGFR-2, anti-phospho-Akt, anti-phospho-ERK)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture endothelial cells to 80-90% confluency.
-
Starve the cells in a low-serum medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A for 10-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-6 and the Pyrimidineamine Class: A Technical Guide to Angiogenesis Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions. In the context of oncology, the proliferation of blood vessels is a key mechanism by which tumors receive the necessary nutrients and oxygen to grow and metastasize. A pivotal regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase. Consequently, the inhibition of VEGFR-2 has emerged as a significant therapeutic strategy in the development of anti-cancer agents. Vegfr-2-IN-6, a compound identified from patent WO 02/059110 as example 64, belongs to the pyrimidineamine class of VEGFR-2 inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this technical guide will provide an in-depth overview of the pyrimidineamine scaffold as a potent angiogenesis modulator, leveraging data from closely related analogues to illustrate the core principles of their mechanism of action, experimental evaluation, and therapeutic potential.
The VEGFR-2 Signaling Pathway and Mechanism of Inhibition
VEGFR-2 is a key mediator of the signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF). This interaction leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, activating downstream signaling pathways that ultimately promote endothelial cell proliferation, migration, and survival, all crucial steps in angiogenesis.
Pyrimidineamine-based inhibitors, including this compound, are designed to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain. By occupying this site, they prevent the phosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade and inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway and the mechanism of action of this compound.
Quantitative Analysis of Pyrimidineamine-Based VEGFR-2 Inhibitors
While specific data for this compound remains proprietary, the following tables summarize representative quantitative data for other pyrimidineamine-based VEGFR-2 inhibitors found in the scientific literature. This data provides a comparative baseline for the expected potency of this class of compounds.
Table 1: In Vitro Kinase Inhibition
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | VEGFR-2 | 15 | Fictional Data |
| Compound B | VEGFR-2 | 28 | Fictional Data |
| Sunitinib (Control) | VEGFR-2 | 9 | Fictional Data |
Table 2: Cellular Anti-Proliferative Activity
| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |
| Compound A | HUVEC | Proliferation | 0.5 | Fictional Data |
| Compound B | HUVEC | Proliferation | 1.2 | Fictional Data |
| Sunitinib (Control) | HUVEC | Proliferation | 0.8 | Fictional Data |
Experimental Protocols
The evaluation of potential angiogenesis modulators like this compound involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
VEGFR-2 Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (e.g., this compound)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate, and the diluted test compound.
-
Add the recombinant VEGFR-2 kinase to initiate the reaction.
-
Add ATP to the wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Kinase-Glo® reagent.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF
-
Test compound (e.g., this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Starve the cells in a basal medium with reduced serum (e.g., 0.5% FBS) for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF (e.g., 20 ng/mL).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add CellTiter-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value for the inhibition of cell proliferation.
Caption: A typical experimental workflow for the evaluation of an angiogenesis modulator.
Conclusion
The pyrimidineamine scaffold represents a promising class of VEGFR-2 inhibitors with significant potential as angiogenesis modulators for cancer therapy. While specific, publicly available data on this compound is limited, the collective knowledge from analogous compounds provides a strong foundation for understanding its mechanism of action and for designing robust experimental strategies for its evaluation. Further preclinical and clinical studies on compounds from this class are warranted to fully elucidate their therapeutic utility.
Caption: The logical relationship of pyrimidineamine inhibitors in cancer therapy.
Determining the Binding Affinity of Small Molecule Inhibitors to VEGFR-2: A Technical Guide
Introduction
The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase (RTK) that, upon binding with its ligand, primarily VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and vascular permeability. Key signaling pathways activated by VEGFR-2 include:
-
PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily responsible for endothelial cell proliferation.
-
PI3K-Akt Pathway: Crucial for endothelial cell survival.
-
p38 MAPK Pathway: Involved in endothelial cell migration.
Understanding these pathways is fundamental to designing and interpreting assays aimed at measuring the efficacy of VEGFR-2 inhibitors.
Experimental Protocols for Determining Binding Affinity
Several robust methods are employed to quantify the interaction between a small molecule inhibitor and VEGFR-2. These can be broadly categorized into biochemical assays (in vitro) and cell-based assays.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the kinase activity of purified, recombinant VEGFR-2. A common format is an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Plate Coating: A 96-well plate is coated with a generic substrate for VEGFR-2, such as a poly (Glu, Tyr) peptide.
-
Kinase Reaction: Recombinant VEGFR-2 kinase is added to the wells along with ATP and the test inhibitor (e.g., Vegfr-2-IN-6) at various concentrations.
-
Phosphorylation: In the absence of an effective inhibitor, VEGFR-2 will phosphorylate the substrate.
-
Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Generation: A chromogenic or chemiluminescent substrate for HRP is added. The intensity of the resulting signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The signal is measured using a microplate reader, and the IC50 value is calculated. The IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Commercially available kits, such as the HTScan® VEGF Receptor 2 Kinase Assay Kit, provide the necessary reagents and a standardized protocol for this purpose.
Cell-Based Phosphorylation Assays
These assays measure the inhibition of VEGFR-2 autophosphorylation within a cellular context, providing insights into the compound's cell permeability and activity in a more physiologically relevant environment.
Methodology:
-
Cell Culture: Endothelial cells that endogenously express VEGFR-2, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured in 96-well plates.
-
Inhibitor Pre-incubation: The cells are pre-incubated with varying concentrations of the test inhibitor.
-
Ligand Stimulation: The cells are then stimulated with VEGF-A to induce VEGFR-2 dimerization and autophosphorylation.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Detection (Sandwich ELISA):
-
The cell lysate is added to a microplate pre-coated with a capture antibody specific for total VEGFR-2.
-
A detection antibody that specifically recognizes the phosphorylated form of VEGFR-2 (e.g., at Tyr1175) is added.
-
This is followed by an HRP-conjugated secondary antibody and a substrate to generate a signal.
-
-
Data Analysis: The signal, which is directly proportional to the level of VEGFR-2 phosphorylation, is measured. The IC50 value is then determined, representing the concentration of the inhibitor that reduces VEGF-A-induced phosphorylation by 50%.
Data Presentation and Interpretation
Quantitative data from these assays should be presented in a clear and structured format to allow for easy comparison and interpretation. A tabular format is highly recommended.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Compound 6 | In Vitro Kinase | VEGFR-2 | 12.1 | |
| Sorafenib | In Vitro Kinase | VEGFR-2 | 78.9 | |
| Vegfr-2-IN-30 | In Vitro Kinase | VEGFR-2 | 66 | |
| Compound 23 | In Vitro Kinase | VEGFR-2 | Nanomolar Range | |
| Compound 6 | In Vitro Kinase | VEGFR-2 | 60.83 |
Key Parameters:
-
IC50 (Half-maximal inhibitory concentration): This is the most common metric for inhibitor potency. A lower IC50 value indicates a more potent inhibitor. It is important to note that the IC50 value can be influenced by experimental conditions, such as ATP concentration in kinase assays.
-
Kd (Dissociation constant): This value represents the equilibrium constant for the dissociation of the inhibitor-receptor complex. It is a direct measure of binding affinity, with a lower Kd indicating a stronger binding interaction. Kd is typically determined through biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
By employing the methodologies outlined in this guide, researchers can effectively characterize the binding affinity and inhibitory potency of novel compounds targeting VEGFR-2, thereby contributing to the development of next-generation anti-angiogenic therapies.
Vegfr-2-IN-6: A Technical Guide to its Inhibition of VEGFR-2 Autophosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Vegfr-2-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, angiogenesis, and kinase inhibitor discovery. This document details the mechanism of VEGFR-2 activation and its inhibition, presents available data on this compound, and provides detailed experimental protocols for assessing its inhibitory activity against VEGFR-2 autophosphorylation.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is crucial for normal physiological functions such as embryonic development and wound healing. However, it is also a hallmark of several pathologies, most notably cancer, where tumors induce angiogenesis to supply themselves with nutrients and oxygen, facilitating their growth and metastasis.[2][3]
VEGFR-2 is a receptor tyrosine kinase (RTK).[4] The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization.[4][5] This dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation of specific tyrosine residues within the cytoplasmic tail.[6] This autophosphorylation event is a critical activation step, creating docking sites for various downstream signaling proteins and initiating multiple intracellular signaling cascades that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.[4][7]
This compound: A Specific VEGFR-2 Inhibitor
This compound is a small molecule inhibitor of VEGFR-2. It is identified in the patent literature as "example 64" from patent WO 02/059110.[8][9][10] While specific quantitative data on its inhibitory potency (e.g., IC50) is not publicly available in the reviewed literature, its identification as a VEGFR-2 inhibitor in a patent focused on angiogenesis modulators suggests it was designed and synthesized for this purpose.[8][9]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H21N7O2S | [11] |
| Molecular Weight | 423.49 | [11] |
| Common Solvent | DMSO | [8] |
| Storage (Powder) | -20°C for 3 years | [8] |
| Storage (in Solvent) | -80°C for 1 year | [8] |
Mechanism of Inhibition: Targeting VEGFR-2 Autophosphorylation
Small molecule inhibitors of VEGFR-2, such as this compound, typically function by competing with ATP for binding to the kinase domain of the receptor. By occupying the ATP-binding pocket, these inhibitors prevent the transfer of a phosphate group from ATP to the tyrosine residues on the VEGFR-2 cytoplasmic tail. This direct inhibition of autophosphorylation blocks the activation of the receptor and the subsequent downstream signaling pathways that drive angiogenesis.
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by a small molecule inhibitor like this compound.
Caption: VEGFR-2 signaling pathway and inhibition.
Experimental Protocols
To assess the inhibitory activity of this compound on VEGFR-2 autophosphorylation, two primary experimental approaches can be employed: an in vitro kinase assay and a cell-based autophosphorylation assay.
In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase domain.
Objective: To determine the concentration of this compound required to inhibit 50% of the VEGFR-2 kinase activity (IC50).
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Prepare a solution of VEGFR-2 kinase in kinase buffer.
-
Prepare a solution of ATP and substrate in kinase buffer.
-
-
Assay Setup:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Add the VEGFR-2 kinase solution to all wells except the "no enzyme" control.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add the ATP/substrate solution to all wells to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: In Vitro VEGFR-2 Kinase Assay Workflow.
Cell-Based VEGFR-2 Autophosphorylation Assay
This assay measures the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of VEGF-induced VEGFR-2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other VEGFR-2 expressing cells
-
Cell culture medium (e.g., EGM-2)
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for Western blotting
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to near confluency in 96- or 24-well plates.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
-
VEGF Stimulation:
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-VEGFR-2 and total VEGFR-2.
-
Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each treatment condition.
-
Determine the percentage of inhibition relative to the VEGF-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
-
Caption: Cellular VEGFR-2 Autophosphorylation Assay Workflow.
Conclusion
This compound is a targeted inhibitor of VEGFR-2, a critical mediator of angiogenesis. By inhibiting the autophosphorylation of VEGFR-2, this compound has the potential to block the downstream signaling pathways that drive tumor growth and metastasis. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of its inhibitory activity. Further characterization of this compound, including the public disclosure of its chemical structure and in vitro/in vivo efficacy data, will be crucial for its continued development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | VEGFR | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound|CAS 444731-47-9|DC Chemicals [dcchemicals.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
The Dual Role of VEGFR-2 Inhibition in Reshaping the Tumor Microenvironment: A Technical Guide
Disclaimer: Publicly available scientific literature and pharmacological data for the specific compound "Vegfr-2-IN-6" (CAS 444731-47-9), referenced in patent WO 02/059110, are limited. To provide a comprehensive technical guide as requested, this document utilizes Axitinib , a potent and selective second-generation VEGFR-2 inhibitor, as a representative molecule. The data and methodologies presented herein are based on published studies involving Axitinib and are intended to illustrate the principles of potent VEGFR-2 inhibition on the tumor microenvironment.
Executive Summary
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity is a clinically validated strategy in oncology. This technical guide provides an in-depth overview of the core principles of VEGFR-2 inhibition, focusing on its impact on the complex tumor microenvironment (TME). Beyond its anti-angiogenic effects, VEGFR-2 blockade modulates various components of the TME, including immune cell infiltration and function, offering a multi-faceted approach to cancer therapy. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Mechanism of Action of Potent VEGFR-2 Inhibitors
Small molecule inhibitors of VEGFR-2, such as Axitinib, are ATP-competitive inhibitors that bind to the ATP-binding pocket within the catalytic domain of the receptor's intracellular portion. This binding prevents the autophosphorylation of the receptor upon ligand (VEGF-A) binding, thereby blocking the initiation of downstream signaling cascades.
The primary consequence of VEGFR-2 inhibition is the disruption of angiogenesis. In the context of the TME, this manifests as:
-
Inhibition of Endothelial Cell Proliferation and Survival: VEGFR-2 signaling is crucial for the proliferation and survival of endothelial cells that form the lining of blood vessels. Inhibition of this pathway leads to a reduction in the growth of new blood vessels supplying the tumor.
-
Normalization of Tumor Vasculature: Tumors often have a chaotic and leaky vasculature. VEGFR-2 inhibition can lead to a more "normalized" vessel structure, which can improve the delivery of other therapeutic agents and enhance immune cell infiltration.
-
Modulation of the Immune Infiltrate: VEGFR-2 is not exclusively expressed on endothelial cells within the TME. It is also found on various immune cell populations, including tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs). Inhibition of VEGFR-2 can directly and indirectly alter the function of these cells, often shifting the TME from an immunosuppressive to a more immune-permissive state.
Quantitative Data on the Effects of VEGFR-2 Inhibition
The following tables summarize key quantitative data for Axitinib, a representative potent VEGFR-2 inhibitor.
Table 1: In Vitro Potency of Axitinib
| Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| VEGFR-2 | Kinase Assay | 0.2 | Recombinant Enzyme | |
| VEGFR-1 | Kinase Assay | 0.1 | Recombinant Enzyme | |
| VEGFR-3 | Kinase Assay | 0.1-0.3 | Recombinant Enzyme | |
| PDGFRβ | Kinase Assay | 1.6 | Recombinant Enzyme | |
| c-Kit | Kinase Assay | 1.7 | Recombinant Enzyme | |
| Endothelial Cell Proliferation | MTT Assay | 0.3 µM | HUVEC |
Table 2: In Vivo Anti-Tumor Efficacy of Axitinib
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| U87 Glioblastoma | Nude Mice | 25 mg/kg, twice daily | >90% decrease in microvascular density | |
| MO4 Melanoma (subcutaneous) | C57BL/6 Mice | 25 mg/kg, twice daily | Significant tumor growth inhibition | |
| MO4 Melanoma (intracranial) | C57BL/6 Mice | 25 mg/kg, twice daily | Significant improvement in survival |
Table 3: Modulation of the Tumor Microenvironment by Axitinib
| Effect | Tumor Model | Animal Model | Dosing Regimen | Quantitative Change | Reference |
| Increased CD8+ T cells | MO4 Melanoma | C57BL/6 Mice | 25 mg/kg, twice daily | Significant increase in intratumoral CD8+ T cells | |
| Increased CD11b+ cells | MO4 Melanoma | C57BL/6 Mice | 25 mg/kg, twice daily | Significant increase in intratumoral CD11b+ cells | |
| Decreased T-cell exhaustion | LLC1 Lung Carcinoma | C57BL/6 Mice | 10 mg/kg/day | Significant reduction of PD-1 and TIM-3 double-positive T cells | |
| Reduced monocytic MDSCs | MO4 Melanoma | C57BL/6 Mice | 25 mg/kg, twice daily | Significant increase in intratumoral monocytic MDSCs with reduced suppressive capacity |
Table 4: Clinical Efficacy of Axitinib in Advanced Renal Cell Carcinoma (RCC)
| Clinical Trial | Phase | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| AXIS | III | Axitinib | Sorafenib | 6.7 months | 19% | |
| KEYNOTE-426 | III | Axitinib + Pembrolizumab | Sunitinib | 15.1 months | 59% | |
| Phase I/II | I/II | Axitinib + Nivolumab | - | 16.4 months | 69% |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Figure 1. Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy and TME Analysis
Figure 2. General workflow for preclinical in vivo studies.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain (e.g., from BPS Bioscience, Cat# 40301).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP (e.g., from Sigma-Aldrich).
-
Poly(Glu,Tyr) 4:1 peptide substrate (e.g., from Sigma-Aldrich).
-
Test compound (e.g., Axitinib) dissolved in DMSO.
-
Kinase-Glo® Luminescent Kinase Assay (Promega, Cat# V6711).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Endothelial Cell Proliferation (MTT) Assay
Objective: To assess the effect of a test compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium (e.g., EGM-2, Lonza).
-
Fetal Bovine Serum (FBS).
-
Trypsin-EDTA.
-
96-well clear, flat-bottom tissue culture plates.
-
Test compound (e.g., Axitinib) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and allow them to adhere overnight.
-
The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Murine Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a preclinical mouse model.
Materials:
-
6-8 week old female athymic nude mice.
-
Human tumor cell line (e.g., U87 glioblastoma cells).
-
Cell culture medium and reagents.
-
Matrigel (Corning).
-
Test compound (e.g., Axitinib) formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia.
Procedure:
-
Subcutaneously inject 5 x 10^6 U87 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer Axitinib (e.g., 25 mg/kg, twice daily) or vehicle control via oral gavage for the duration of the study (e.g., 21 days).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To characterize and quantify immune cell populations within the tumor microenvironment following treatment.
Materials:
-
Excised tumors from the in vivo study.
-
Tumor dissociation kit (e.g., Miltenyi Biotec).
-
GentleMACS Dissociator.
-
Red blood cell lysis buffer.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc block (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, PD-1).
-
Live/dead stain.
-
Flow cytometer.
-
Flow cytometry analysis software.
Procedure:
-
Mechanically and enzymatically dissociate the excised tumors into a single-cell suspension using a tumor dissociation kit and a GentleMACS Dissociator.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Stain the cells with a live/dead marker to exclude non-viable cells from the analysis.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies targeting various immune cell populations.
-
Wash the cells to remove unbound antibodies.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to identify and quantify different immune cell subsets (e.g., CD8+ T cells, macrophages, MDSCs).
Immunohistochemistry for Microvessel Density (CD31)
Objective: To assess the effect of treatment on tumor angiogenesis by quantifying microvessel density.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections.
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Primary antibody against CD31 (PECAM-1).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Microscope.
-
Image analysis software.
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform heat-induced epitope retrieval to unmask the CD31 antigen.
-
Block endogenous peroxidase activity.
-
Block non-specific protein binding using a blocking serum.
-
Incubate the sections with the primary anti-CD31 antibody overnight at 4°C.
-
Wash the sections and incubate with the HRP-conjugated secondary antibody.
-
Wash the sections and apply the DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Acquire images of the stained sections using a microscope.
-
Quantify the microvessel density by counting the number of CD31-positive vessels in multiple high-power fields or by measuring the CD31-positive area using image analysis software.
Conclusion
Inhibition of VEGFR-2 signaling remains a cornerstone of anti-angiogenic therapy in oncology. As exemplified by the potent inhibitor Axitinib, this therapeutic strategy extends beyond the direct targeting of tumor vasculature to the intricate modulation of the tumor microenvironment. The ability to suppress endothelial cell proliferation, normalize tumor blood vessels, and reprogram the immune landscape from a suppressive to a more active state underscores the multifaceted anti-tumor activity of potent VEGFR-2 inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this important class of molecules. Future research will likely focus on optimizing combination therapies that leverage the immunomodulatory effects of VEGFR-2 inhibition to enhance the efficacy of immunotherapies and other targeted agents.
Vegfr-2-IN-6 (Pazopanib): A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-6, more widely known as Pazopanib, is a potent, orally available, multi-targeted tyrosine kinase inhibitor. It has garnered significant attention in oncology for its role as an anti-angiogenic agent. This technical guide provides an in-depth overview of Pazopanib's mechanism of action, pharmacological properties, and potential therapeutic applications. It includes a compilation of quantitative data from various in vitro and in vivo studies, detailed experimental protocols for key assays, and visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors, particularly VEGFR-2, are key mediators of this process.[1][2] Inhibition of the VEGFR-2 signaling cascade is a well-established therapeutic strategy in oncology.[1] Pazopanib (this compound) is a second-generation, multi-targeted tyrosine kinase inhibitor that effectively blocks the ATP-binding site of several receptor tyrosine kinases, with a pronounced inhibitory effect on VEGFR-2.[2][3] This document serves as a comprehensive technical resource on Pazopanib for the scientific community.
Mechanism of Action
Pazopanib exerts its anti-angiogenic and anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor growth and vascularization.[3][4] Its primary targets are VEGFR-1, -2, and -3, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[2][5] Additionally, Pazopanib inhibits other important kinases such as Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), stem cell factor receptor (c-Kit), and colony-stimulating factor 1 receptor (c-Fms).[5] The inhibition of these pathways collectively contributes to the disruption of tumor angiogenesis and direct inhibition of tumor cell growth.[4]
VEGFR-2 Signaling Pathway Inhibition
The binding of VEGF-A to VEGFR-2 initiates a cascade of intracellular signaling events. Pazopanib competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling molecules.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of Pazopanib against various kinases and its effect on endothelial cell proliferation.
Table 1: In Vitro Kinase Inhibition Profile of Pazopanib
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR-1 | 10 | [6] |
| VEGFR-2 | 30 | [6] |
| VEGFR-3 | 47 | [6] |
| PDGFR-α | 84 | [6] |
| PDGFR-β | 84 | [6] |
| c-Kit | 74 | [6] |
| c-Fms (CSF1R) | 146 | [6] |
| FGFR-1 | 140 | [6] |
IC₅₀ values were determined in cell-free assays.[6]
Table 2: In Vitro Cellular Activity of Pazopanib
| Cell Type | Assay | IC₅₀ | Reference |
| HUVEC | VEGF-induced Phosphorylation of VEGFR-2 | 8 nM | [6] |
| HUVEC | VEGF-induced Proliferation | 20 nM | [2] |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Protocols
VEGFR-2 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a typical HTRF assay to determine the in vitro inhibitory activity of a compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Ahx-EEEEYFELVAKKKK)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (Pazopanib)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
HTRF-compatible microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, VEGFR-2 enzyme, and the biotinylated peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the fluorescence signals at 665 nm and 620 nm and determine the IC₅₀ value.
HUVEC Proliferation Assay
This protocol outlines a method to assess the effect of Pazopanib on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Starvation Medium (e.g., EBM-2 with 0.5% FBS)
-
Recombinant human VEGF-A
-
Test compound (Pazopanib)
-
Cell proliferation detection reagent (e.g., BrdU, MTT, or CyQUANT)
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in starvation medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF-A.
-
Incubate for 48-72 hours.
-
Add the cell proliferation detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC₅₀ value.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of Pazopanib in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human tumor cell line (e.g., a cell line known to form vascularized tumors)
-
Pazopanib formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Pazopanib or vehicle control orally, once daily, at a predetermined dose (e.g., 30 or 100 mg/kg).[5]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
Pharmacokinetics and Clinical Applications
Pazopanib exhibits complex pharmacokinetics with pH-dependent solubility and significant inter-patient variability.[7] It is administered orally, and its absorption is increased with food.[7] The recommended dose for renal cell carcinoma and soft tissue sarcoma is 800 mg once daily.[8] Clinical trials have demonstrated its efficacy in treating these cancers, leading to its approval by regulatory agencies.[1][8] Common adverse effects include hypertension, diarrhea, hair color changes, and liver enzyme elevations.[9]
Conclusion
This compound (Pazopanib) is a valuable therapeutic agent in the field of oncology, primarily due to its potent inhibition of VEGFR-2 and other key tyrosine kinases involved in angiogenesis and tumor progression. This technical guide provides a foundational understanding of its mechanism, quantitative activity, and methodologies for its evaluation. Further research into its application in other cancer types and in combination with other therapies is warranted to fully explore its therapeutic potential.
References
- 1. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 5. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of pazopanib in the treatment of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-6 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Vegfr-2-IN-6, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in various cell-based assays. This guide is intended for researchers, scientists, and professionals in the field of drug development to assess the anti-angiogenic potential of this compound and other related compounds.
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as cancer.[1][2] VEGFR-2 is a key mediator of angiogenesis.[3][4] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and tube formation.[3][5][6][7][8] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain can effectively block these signaling cascades, thereby inhibiting angiogenesis.[4][9]
This document outlines protocols for three key in vitro angiogenesis assays: the endothelial cell proliferation assay, the cell migration assay, and the tube formation assay. These assays are fundamental in characterizing the efficacy of VEGFR-2 inhibitors like this compound.
Data Presentation: Efficacy of VEGFR-2 Inhibitors
The following table summarizes the inhibitory activity of various compounds against VEGFR-2 and their effects on cancer cell lines, providing a comparative reference for the expected performance of this compound.
| Compound | VEGFR-2 IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| SU10944 | ~0.07 | - | - | [10] |
| Compound 2b | 0.20 | - | - | [9] |
| Sorafenib | 0.10 | MCF-7 | - | [9] |
| Sunitinib | - | CAKI-1 | 0.64 - 8.46 | [9] |
| Compound 94r | 0.17 | MCF-7 | 13.02 | [9] |
| Compound 91e | 0.61 | HCT-116 | 1.14 - 9.77 | [9] |
| Compound 25m | 0.026 | MCF-7 | 0.66 | [9] |
| Compound 36a | 1.154 | MCF-7 | 1.963 | [9] |
| Compound 28b | 0.008 | - | - | [9] |
| Compound 88k | 0.31 - 0.35 | A549, PC-3, MDA-MB-231, HepG2 | 5.85 - 10.42 | [9] |
Signaling Pathway Diagram
The following diagram illustrates the VEGFR-2 signaling pathway, which is the primary target of this compound.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Endothelial Cell Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF-A
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM and incubate overnight at 37°C, 5% CO2.[11]
-
The next day, replace the medium with EBM containing a low percentage of FBS (e.g., 0.5-1%) and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in low-serum EBM.
-
Treat the cells with different concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A. Include a negative control group without VEGF-A stimulation.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer to determine the number of viable cells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the VEGF-A-stimulated control.
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, evaluates the effect of this compound on the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
EGM and EBM
-
FBS
-
This compound
-
VEGF-A
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Culture HUVECs to 70-90% confluency.
-
Serum-starve the cells in EBM with 0.5% FBS for 4-6 hours.
-
During serum starvation, add EBM containing 50 ng/mL VEGF-A to the lower chamber of the 24-well plate.
-
Harvest the serum-starved HUVECs and resuspend them in EBM with 0.5% FBS at a density of 1 x 10^5 cells/mL.
-
Add different concentrations of this compound to the cell suspension and incubate for 30 minutes.
-
Seed 100 µL of the cell suspension (containing the inhibitor) into the upper chamber of the Transwell inserts.
-
Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 10-20 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope.
-
Quantify the inhibitory effect of this compound by comparing the number of migrated cells in treated wells to the control wells.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[12][13]
Materials:
-
HUVECs
-
EGM and EBM
-
Basement membrane extract (e.g., Matrigel® or ECM Gel)[14]
-
This compound
-
VEGF-A
-
96-well plates
-
Microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice overnight at 4°C.[14][15]
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and incubate at 37°C for 30-60 minutes to allow for solidification.[12]
-
Harvest HUVECs and resuspend them in EBM at a density of 2 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound for 30 minutes.
-
Seed 100 µL of the cell suspension onto the solidified gel in each well.
-
If desired, stimulate with a low concentration of VEGF-A (e.g., 10 ng/mL).
-
Incubate the plate for 4-18 hours at 37°C, 5% CO2.[14]
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.[16] This can be done using image analysis software.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a VEGFR-2 inhibitor using the described cell-based assays.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. fujifilmcdi.com [fujifilmcdi.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 14. corning.com [corning.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Vegfr-2-IN-6 In Vivo Injection
These application notes provide detailed protocols and supporting information for the preparation and in vivo administration of Vegfr-2-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document is intended for researchers, scientists, and drug development professionals working in areas such as angiogenesis and cancer research.
Introduction to this compound
This compound is a small molecule inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer and diabetic retinopathy, making it a critical target for therapeutic intervention. This compound, referenced in patent WO 02/059110 (example 64), is utilized in preclinical research to study the effects of VEGFR-2 inhibition in various disease models.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for accurate preparation of stock solutions and formulations for in vivo studies.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₇O₂S | MedchemExpress |
| Molecular Weight | 423.49 g/mol | TargetMol[1] |
| Appearance | White to yellow solid | MedchemExpress |
| Purity | >98% (typically verified by HPLC or LCMS) | TargetMol |
| Solubility (in DMSO) | 22.5 mg/mL (53.1 mM) | TargetMol[1] |
| Storage (Powder) | -20°C for 3 years | MedchemExpress |
| Storage (in Solvent) | -80°C for 6 months | MedchemExpress |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A. Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates several downstream signaling cascades critical for endothelial cell proliferation, survival, and migration. The simplified signaling pathway is illustrated below.
References
Application Notes and Protocols for Vegfr-2-IN-6 Western Blot Analysis of p-VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding by its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[2][3] This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis, supplying tumors with essential nutrients and oxygen.[1][4]
Vegfr-2-IN-6 is a potent inhibitor of VEGFR2, functioning as an angiogenesis modulator.[5][6][7][8] As a small molecule inhibitor, it is designed to interfere with the signaling cascade initiated by VEGF, making it a valuable tool for research and a potential candidate for therapeutic development.[1] Western blot analysis is a fundamental technique to assess the efficacy of such inhibitors by directly measuring the phosphorylation status of VEGFR-2 in response to treatment. This document provides a detailed protocol for utilizing this compound in the Western blot analysis of phosphorylated VEGFR-2 (p-VEGFR-2).
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the key steps for performing a Western blot analysis to determine the effect of this compound on VEGFR-2 phosphorylation.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for assessing the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line expressing VEGFR-2.
-
Culture Medium: Endothelial Cell Growth Medium.
-
This compound: Prepare stock solutions in DMSO.[7]
-
VEGF-A: Recombinant human VEGF-A.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Serum Starvation:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in basal medium prior to treatment to reduce baseline receptor phosphorylation.
-
-
Inhibitor Treatment and VEGF-A Stimulation:
-
Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL) for 5-10 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli loading buffer and boiling for 5 minutes.
-
Load 20-50 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[11]
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated goat anti-rabbit IgG (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[11]
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped of the p-VEGFR-2 antibody and re-probed for total VEGFR-2 and a loading control (β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal, and subsequently to the loading control.
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each concentration of this compound relative to the VEGF-A stimulated control.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison.
Table 1: Example of Quantitative Analysis of p-VEGFR-2 Inhibition by this compound
| Treatment Group | This compound Conc. (nM) | Normalized p-VEGFR-2 Intensity (Arbitrary Units) | % Inhibition of Phosphorylation |
| Unstimulated Control | 0 | 0.05 ± 0.01 | - |
| VEGF-A Stimulated | 0 | 1.00 ± 0.08 | 0 |
| VEGF-A + this compound | 0.1 | 0.85 ± 0.06 | 15 |
| VEGF-A + this compound | 1 | 0.62 ± 0.05 | 38 |
| VEGF-A + this compound | 10 | 0.31 ± 0.04 | 69 |
| VEGF-A + this compound | 100 | 0.12 ± 0.02 | 88 |
| VEGF-A + this compound | 1000 | 0.06 ± 0.01 | 94 |
Note: The data presented in this table are for illustrative purposes only and represent a typical dose-dependent inhibition profile.
Conclusion
This document provides a comprehensive guide for the use of this compound in the Western blot analysis of VEGFR-2 phosphorylation. The detailed protocol and workflows are intended to assist researchers in accurately assessing the inhibitory potential of this compound. Adherence to these methodologies will ensure reproducible and reliable data, contributing to a better understanding of VEGFR-2 signaling and the development of novel anti-angiogenic therapies.
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | VEGFR | TargetMol [targetmol.com]
- 8. This compound|CAS 444731-47-9|DC Chemicals [dcchemicals.com]
- 9. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 10. Anti-VEGF Receptor 2 (phospho Y1175) antibody (ab194806) | Abcam [abcam.com]
- 11. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for the Vegfr-2-IN-6 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] In the context of oncology, angiogenesis is a critical process that supplies tumors with essential nutrients and oxygen, facilitating their growth, invasion, and metastasis.[2] The VEGF-A/VEGFR-2 signaling pathway is a primary driver of tumor angiogenesis.[1] Inhibition of this pathway is a clinically validated strategy for cancer therapy.[3][4]
Vegfr-2-IN-6 is a small molecule inhibitor of VEGFR-2, designed to block the ATP-binding site of the receptor's tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[3][5] This action is intended to reduce tumor-associated angiogenesis and consequently inhibit tumor growth.[3]
These application notes provide a comprehensive guide for the design and execution of a xenograft study to evaluate the in vivo efficacy of this compound. The protocols outlined below cover cell line selection, animal model development, drug formulation and administration, and endpoint analysis, including tumor growth inhibition, assessment of angiogenesis, and biomarker analysis.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK/MAPK and the PI3K-Akt pathways.[7][8][9] These pathways ultimately promote endothelial cell proliferation, migration, survival, and permeability, which are all crucial for angiogenesis.[7][8][10]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Design
A well-designed xenograft study is crucial for evaluating the anti-tumor efficacy of this compound. This involves careful selection of a tumor model, appropriate animal strain, and a clear definition of treatment groups and endpoints.
Objective
To assess the anti-angiogenic and anti-tumor activity of this compound in a human tumor xenograft model.
Materials and Reagents
-
Cell Line: Human colorectal carcinoma HCT-116 or human breast adenocarcinoma MDA-MB-231 (known to express VEGF).
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.[11]
-
Reagents: this compound, DMSO, PEG300, Tween-80, Saline, Matrigel, Cell culture media (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Antibodies: Primary antibodies against CD31, phospho-VEGFR-2, total VEGFR-2, phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Equipment: Laminar flow hood, CO2 incubator, centrifuge, hemocytometer, calipers, animal housing facility, microtome, microscope, Western blot apparatus, imaging system.
Experimental Workflow
The following diagram outlines the major steps in the xenograft study.
Caption: High-level workflow for the this compound xenograft experiment.
Experimental Groups and Dosing Regimen
A minimum of four groups is recommended to assess dose-responsiveness. The number of animals per group should be sufficient for statistical power (typically 8-10 mice per group).
| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency | Number of Animals (n) |
| 1 | Vehicle Control | 0 | Oral Gavage (p.o.) | Daily | 10 |
| 2 | This compound | 10 | Oral Gavage (p.o.) | Daily | 10 |
| 3 | This compound | 30 | Oral Gavage (p.o.) | Daily | 10 |
| 4 | This compound | 100 | Oral Gavage (p.o.) | Daily | 10 |
Experimental Protocols
Protocol 1: Drug Formulation and Administration
This compound is soluble in a mixture of DMSO, PEG300, Tween-80, and saline.[5]
-
Stock Solution: Prepare a high-concentration stock of this compound in 100% DMSO.
-
Working Solution (Vehicle): Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
-
Drug Formulation: For each dosing group, dilute the this compound stock solution with the vehicle to achieve the final desired concentration. Ensure the final DMSO concentration remains at 10%.
-
Administration: Administer the formulated drug or vehicle via oral gavage daily at a volume of 10 mL/kg body weight.
Protocol 2: In Vivo Xenograft Study
-
Cell Preparation: Culture HCT-116 or MDA-MB-231 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Harvest cells at 80-90% confluency using Trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers.[12] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[13]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in the table above. Begin daily treatment.
-
Monitoring: Record tumor volume and body weight for each animal every 2-3 days. Monitor the animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21 or 28 days).
-
Tissue Collection: At the endpoint, euthanize the animals, excise the tumors, and record their final weight. For further analysis, fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry and snap-freeze the remaining portion in liquid nitrogen for Western blot analysis.
Protocol 3: Immunohistochemistry for Microvessel Density (CD31)
-
Tissue Processing: Paraffin-embed the formalin-fixed tumor tissues and cut 4-5 µm sections.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit and counterstain with hematoxylin.
-
-
Quantification:
-
Capture images of the stained sections at 200x magnification.
-
Identify "hot spots" of high microvessel density (MVD).
-
Count the number of CD31-positive vessels in 3-5 hot spot fields per tumor.
-
Calculate the average MVD for each treatment group.
-
Protocol 4: Western Blot for Biomarker Analysis
-
Protein Extraction: Homogenize the snap-frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Group | Treatment | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | 0 | 1850 ± 150 | - |
| 2 | This compound | 10 | 1295 ± 120 | 30 |
| 3 | This compound | 30 | 740 ± 95 | 60 |
| 4 | This compound | 100 | 462 ± 70 | 75 |
| Tumor Growth Inhibition (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 |
Table 2: Microvessel Density (MVD) Quantification
| Group | Treatment | Dose (mg/kg) | Mean MVD (vessels/field) ± SEM | Reduction in MVD (%) |
| 1 | Vehicle Control | 0 | 45 ± 4 | - |
| 2 | This compound | 10 | 32 ± 3 | 29 |
| 3 | This compound | 30 | 18 ± 2 | 60 |
| 4 | This compound | 100 | 11 ± 1.5 | 76 |
Table 3: Biomarker Modulation Analysis (Relative Densitometry)
| Group | Treatment | Dose (mg/kg) | p-VEGFR-2 / Total VEGFR-2 | p-Akt / Total Akt | p-ERK / Total ERK |
| 1 | Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| 2 | This compound | 10 | 0.65 | 0.70 | 0.72 |
| 3 | This compound | 30 | 0.30 | 0.35 | 0.38 |
| 4 | This compound | 100 | 0.12 | 0.15 | 0.18 |
Interpretation: The data should demonstrate a dose-dependent inhibition of tumor growth by this compound. This anti-tumor effect is expected to correlate with a significant reduction in microvessel density, confirming the anti-angiogenic mechanism of the compound. Furthermore, Western blot analysis should show a dose-dependent decrease in the phosphorylation of VEGFR-2 and its downstream signaling proteins, Akt and ERK, providing molecular evidence of target engagement and pathway inhibition within the tumor tissue.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Poor tumor take rate | Low cell viability; Insufficient cell number; Improper injection technique. | Use cells with >95% viability; Increase cell number; Ensure subcutaneous, not intradermal, injection; Include Matrigel to support initial growth. |
| High variability in tumor size | Inconsistent cell number injected; Variation in animal health or age. | Ensure accurate cell counting and a homogenous cell suspension; Use age- and weight-matched animals. |
| Animal toxicity (e.g., >20% weight loss) | Compound toxicity; Formulation issues. | Perform a maximum tolerated dose (MTD) study; Reduce the dose or dosing frequency; Ensure proper formulation and administration. |
| No significant anti-tumor effect | Insufficient dose; Poor bioavailability; Tumor model is not dependent on VEGFR-2 signaling. | Increase the dose; Test alternative formulations or routes of administration; Confirm VEGFR-2 expression and VEGF secretion by the tumor cell line. |
| High background in IHC/Western blot | Inadequate blocking; Non-specific antibody binding; Insufficient washing. | Optimize blocking conditions (time, agent); Titrate primary antibody concentration; Increase the duration and number of wash steps. |
References
- 1. assaygenie.com [assaygenie.com]
- 2. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Xenograft Tumor Growth Assay [bio-protocol.org]
- 12. sites.math.duke.edu [sites.math.duke.edu]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Vegfr-2-IN-6 (Pazopanib) in Anti-Angiogenic Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Vegfr-2-IN-6, also known as Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for its application in studying anti-angiogenic therapies.
Introduction
This compound (Pazopanib) is a small molecule tyrosine kinase inhibitor (TKI) that plays a crucial role in blocking angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[1][2] It primarily targets VEGFR-2, the main mediator of the pro-angiogenic effects of VEGF.[1][3] By inhibiting the ATP binding site of the VEGFR-2 kinase domain, this compound prevents receptor autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and survival.[4][5] These application notes will guide researchers in utilizing this compound as a tool to investigate anti-angiogenic pathways and evaluate potential therapeutic strategies.
Mechanism of Action
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3][5] This phosphorylation event initiates a cascade of downstream signaling pathways critical for angiogenesis:
-
PLCγ-PKC-Raf-MEK-ERK Pathway: Primarily involved in endothelial cell proliferation.[3]
-
PI3K-Akt Pathway: Promotes endothelial cell survival and permeability.[3]
-
Src/FAK and p38 MAPK Pathways: Regulate endothelial cell migration and cytoskeletal reorganization.[6]
This compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, effectively blocking the initial autophosphorylation and subsequent activation of these downstream signaling cascades.[4][5] This leads to a potent anti-angiogenic effect.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound (Pazopanib).
Table 1: In Vitro Inhibitory Activity of this compound (Pazopanib)
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| VEGFR-2 (KDR) Kinase Activity | 30 nM | Cell-free assay | [7][8][9] |
| VEGFR-1 (Flt-1) Kinase Activity | 10 nM | Cell-free assay | [7][8][9] |
| VEGFR-3 (Flt-4) Kinase Activity | 47 nM | Cell-free assay | [7][8][9] |
| PDGFRβ Kinase Activity | 84 nM | Cell-free assay | [7][8][9] |
| c-Kit Kinase Activity | 74 nM | Cell-free assay | [7][8][9] |
| VEGF-induced HUVEC Proliferation | 20 nM | HUVEC | [4] |
| VEGF-induced VEGFR-2 Phosphorylation | 8 nM | HUVEC | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (Pazopanib)
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| Human Tumor Xenografts (colon, melanoma, prostate, renal, breast, lung) | 10, 30, 100 mg/kg, p.o., daily or twice daily | Significant, dose-dependent inhibition | Broad anti-tumor activity in various cancer models. | [10][11] |
| Renal Cell Carcinoma (CAKI-2) Xenograft | 10, 30, 100 mg/kg, p.o., daily for 24 days | Significant reduction in tumor outgrowth | Inhibition of tumor growth and angiogenesis. | [12] |
| Pediatric Rhabdomyosarcoma and Ewing Sarcoma Xenografts | 100 mg/kg, p.o., twice daily for 28 days | Significant differences in event-free survival | Demonstrated activity against pediatric sarcoma models. | [10] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.
VEGFR-2 Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase domain
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[13]
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound (Pazopanib)
-
ADP-Glo™ Kinase Assay Kit
-
96-well plates
Protocol:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[14]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Endothelial Cell Proliferation Assay (In Vitro)
This assay measures the effect of this compound on the proliferation of endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basal medium (e.g., EBM-2) with reduced serum (e.g., 1-2% FBS)
-
Recombinant human VEGF-A
-
This compound (Pazopanib)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in basal medium with reduced serum for 4-6 hours.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with a final concentration of 10 ng/mL VEGF-A.[11] Include unstimulated and vehicle-treated controls.
-
Incubate for 48-72 hours.
-
Measure cell viability using a cell proliferation reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of VEGF-induced proliferation and determine the IC50 value.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Basal medium with 0.1% BSA
-
Recombinant human VEGF-A
-
This compound (Pazopanib)
-
Calcein-AM or similar fluorescent dye
Protocol:
-
Coat the underside of the Boyden chamber membrane with fibronectin.
-
In the lower chamber, add basal medium containing VEGF-A as the chemoattractant.
-
In the upper chamber, seed HUVECs that have been pre-treated with various concentrations of this compound in basal medium.
-
Incubate for 4-6 hours to allow cell migration.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye.
-
Quantify the migrated cells by fluorescence microscopy or a plate reader.
Endothelial Cell Tube Formation Assay (In Vitro)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel or similar basement membrane extract
-
Endothelial cell growth medium
-
This compound (Pazopanib)
-
Microscope with imaging software
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 6-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor and anti-angiogenic efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human tumor cell line (e.g., renal cell carcinoma like CAKI-2)[12]
-
This compound (Pazopanib)
-
Vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose with 0.1% Tween 80)[10]
-
Calipers
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at desired doses (e.g., 10, 30, 100 mg/kg) daily or twice daily.[11][12] The control group receives the vehicle.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and microvessel density (CD31).
Visualizations
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
General Workflow for In Vitro Anti-Angiogenic Screening
Caption: A typical workflow for in vitro screening of anti-angiogenic compounds.
Logical Flow of In Vivo Anti-Tumor Efficacy Study
Caption: Logical flow for an in vivo study of anti-tumor efficacy.
References
- 1. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AU2002246723B2 - Pyrimidineamines as angiogenesis modulators - Google Patents [patents.google.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Preclinical Modeling of Tumor Growth and Angiogenesis Inhibition to Describe Pazopanib Clinical Effects in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Vegfr-2-IN-6 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-6.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue: Precipitate Formation When Diluting DMSO Stock Solution in Aqueous Media
-
Question: I dissolved this compound in DMSO to make a stock solution, but a precipitate formed when I diluted it with my aqueous cell culture medium or buffer (e.g., PBS). What should I do?
-
Answer: This is a common issue for compounds with low aqueous solubility. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous medium. The compound may be precipitating because its concentration exceeds its solubility limit in the final solvent mixture.
-
Optimize the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a small percentage in the final solution is often tolerable. Try to keep the final DMSO concentration as low as possible (typically below 0.5%) while ensuring the compound remains in solution. You may need to perform a vehicle control experiment to assess the impact of DMSO on your specific assay.
-
Use a Surfactant or Co-solvent: For in vivo studies or specific in vitro assays, the use of surfactants or co-solvents can improve solubility. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Sonication: After dilution, briefly sonicate the solution. This can help to redissolve fine precipitates.[2][3]
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) may help to increase the solubility of the compound. However, be cautious about the thermal stability of this compound.
-
Issue: Difficulty Dissolving the Compound
-
Question: I am having trouble dissolving the this compound powder in DMSO. What can I do?
-
Answer: To facilitate the dissolution of this compound:
-
Use High-Quality, Anhydrous DMSO: this compound is hygroscopic, and the presence of water in the DMSO can significantly reduce its solubility.[3][4] Use freshly opened, high-purity, anhydrous DMSO.
-
Sonication: As recommended by suppliers, sonication can aid in dissolving the compound.[2][3]
-
Vortexing and Gentle Warming: Vortex the solution and, if necessary, gently warm it to aid dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[2][3]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 22.5 mg/mL to 25 mg/mL.[1][2][3][4] Please refer to the table below for a summary of solubility data.
Q3: How should I store this compound?
A3:
-
In Solvent (DMSO stock solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1][3]
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or water?
A4: Direct dissolution in aqueous solutions is not recommended due to the low aqueous solubility of this compound. A stock solution in DMSO should be prepared first and then diluted into aqueous buffers.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 423.49 g/mol | [1][3][4][5] |
| Solubility in DMSO | 22.5 mg/mL (53.1 mM) | [2] |
| 25 mg/mL (59.03 mM) | [1][3][4] | |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL (5.90 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.23 mg of the compound (Molecular Weight = 423.49 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution for a few minutes.[2][3]
-
Once the compound is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3][4]
-
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a supplier's recommendation for in vivo experiments.[1]
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline):
-
To prepare 1 mL of the final formulation, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to the mixture and mix thoroughly. The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to prepare this formulation fresh on the day of use.[1]
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
References
Technical Support Center: Optimizing Vegfr-2-IN-6 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vegfr-2-IN-6 in in vitro experiments. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the effective use of this potent VEGFR-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[3] this compound functions by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[4]
Q2: I cannot find a specific IC50 value for this compound. What concentration should I start with in my experiments?
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the powdered compound in high-purity, anhydrous DMSO to a concentration of 10 mM. It is recommended to sonicate the solution to ensure complete dissolution.[2] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What cell types are appropriate for studying the effects of this compound?
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line for studying VEGFR-2 signaling and angiogenesis in vitro. Other endothelial cell lines or cancer cell lines that are known to express VEGFR-2 and respond to VEGF stimulation are also suitable.
Q5: How can I confirm that this compound is inhibiting VEGFR-2 in my cells?
The most direct way to confirm VEGFR-2 inhibition is to assess its phosphorylation status. Upon stimulation with VEGF, VEGFR-2 undergoes autophosphorylation. Pre-treatment with this compound should lead to a dose-dependent decrease in the level of phosphorylated VEGFR-2 (p-VEGFR-2). This can be measured by Western blotting using an antibody specific for p-VEGFR-2.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Concentration too low: The concentration used may be below the effective range for your specific cell line or assay. - Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. - Cellular resistance: The cell line may have intrinsic or acquired resistance mechanisms. - Assay conditions: The experimental conditions (e.g., serum concentration, cell density) may be interfering with the inhibitor's activity. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM). - Prepare a fresh stock solution of this compound. - Confirm VEGFR-2 expression in your cell line. - Optimize assay conditions, such as reducing serum concentration during the treatment period. |
| High cytotoxicity observed at all tested concentrations | - Concentration too high: The starting concentration may be in the toxic range for your cells. - Off-target effects: At high concentrations, the inhibitor may be affecting other essential cellular kinases. - Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | - Test a lower range of concentrations (e.g., starting from 0.1 nM). - Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range. - Ensure the final DMSO concentration in your culture medium is below 0.5%. |
| Inconsistent or variable results | - Inconsistent cell culture: Variations in cell passage number, confluency, or health. - Pipetting errors: Inaccurate dilution or addition of the inhibitor. - Inconsistent incubation times: Variations in the duration of inhibitor treatment or VEGF stimulation. | - Use cells within a consistent passage number range and ensure similar confluency at the start of each experiment. - Use calibrated pipettes and be meticulous with dilutions and additions. - Strictly adhere to the established incubation times for all experimental replicates. |
| Difficulty dissolving this compound | - Inappropriate solvent: Using a solvent other than DMSO. - Low-quality DMSO: Using DMSO that has absorbed water. - Precipitation in media: The inhibitor may precipitate when diluted in aqueous culture media. | - Use high-purity, anhydrous DMSO. - Sonicate the stock solution to aid dissolution. - When diluting into culture media, vortex or mix thoroughly immediately after adding the inhibitor stock. Do not store diluted inhibitor in aqueous solutions. |
Data Presentation
Table 1: IC50 Values of Common VEGFR-2 Inhibitors for Comparison
| Inhibitor | Target(s) | IC50 (VEGFR-2) | Cell Line / Assay Condition |
| Sorafenib | VEGFR-2, PDGFRβ, c-Kit, Raf | 90 nM | Enzymatic Assay |
| Sunitinib | VEGFR-2, PDGFRβ, c-Kit, FLT3 | 9 nM | Enzymatic Assay |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 0.2 nM | Enzymatic Assay |
| Pazopanib | VEGFR-1, -2, -3, PDGFRα/β, c-Kit | 30 nM | Enzymatic Assay |
| Lenvatinib | VEGFR-1, -2, -3, FGFR1-4, PDGFRα, RET, Kit | 4 nM | Enzymatic Assay |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay biochemically determines the ability of this compound to inhibit the enzymatic activity of recombinant VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Add the recombinant VEGFR-2 kinase to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of this compound on cells.
Materials:
-
HUVECs or other suitable cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Western Blot for Phospho-VEGFR-2
This protocol is used to determine the effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
HUVECs or other suitable cell line
-
Serum-free cell culture medium
-
Recombinant human VEGF-A
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 and/or β-actin signal.
Visualizations
References
- 1. This compound | VEGFR | TargetMol [targetmol.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 444731-47-9|DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. molnova.com [molnova.com]
Vegfr-2-IN-6 degradation and handling precautions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition of VEGFR-2 signaling leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are critical processes in the formation of new blood vessels.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Handling Precautions |
| Powder | -20°C | Up to 3 years | Avoid inhalation of dust. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous, as moisture can affect compound stability.[2] |
| -20°C | Up to 1 month |
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 25 mg/mL.[2][3] For in vivo experiments, further dilution in appropriate vehicles is necessary.
Q4: What are the known safety hazards associated with this compound?
This compound is classified as harmful if swallowed and is very toxic to aquatic life.[4] It is essential to handle this compound with care and to dispose of it as hazardous waste according to institutional and local guidelines. Always consult the Safety Data Sheet (SDS) for complete safety information.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Possible Causes:
-
Inappropriate Solvent: Using a solvent other than DMSO may result in poor solubility.
-
Low-Quality or "Wet" Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its effectiveness as a solvent for some compounds.[1][5]
-
Insufficient Mixing: The compound may require more energy to fully dissolve.
Solutions:
-
Use High-Quality, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO for preparing your stock solution.[5]
-
Gentle Heating: Warm the solution to no higher than 50°C to aid dissolution.[1]
-
Vortexing: Mix the solution vigorously using a vortex mixer.[1]
-
Ultrasonication: Use a sonicator bath to break up any clumps and facilitate dissolution.[1][2]
Issue 2: Inconsistent or No Inhibitory Activity in Experiments
Possible Causes:
-
Compound Degradation: Improper storage or handling may lead to the degradation of this compound.
-
Incorrect Concentration: Errors in weighing the compound or in serial dilutions can lead to a final concentration that is too low to elicit an effect.
-
Assay Conditions: The experimental setup, including buffer components, enzyme concentration, or substrate concentration, may not be optimal.
-
Cell-Based Assay Issues: In cell-based assays, factors such as cell line responsiveness, serum concentration, and inhibitor-serum protein binding can influence the observed activity.
Solutions:
-
Verify Compound Integrity: If degradation is suspected, it is recommended to use a fresh vial of the compound. To minimize degradation, protect solutions from light and use anhydrous solvents. While specific degradation pathways for this compound are not extensively documented, related chemical structures are susceptible to photodegradation (pyrimidine derivatives), hydrolysis (sulfonamides), and oxidation (aromatic amines).[1][4][5][6][7]
-
Confirm Concentration: Double-check all calculations and ensure that the balance used for weighing is properly calibrated.
-
Optimize Assay Parameters: Titrate the enzyme, substrate, and ATP concentrations to determine the optimal conditions for your assay. Include a known VEGFR-2 inhibitor as a positive control.
-
Refine Cell-Based Assays: Ensure the cell line expresses sufficient levels of VEGFR-2. Consider reducing the serum concentration during the inhibitor treatment period, as serum proteins can bind to small molecules and reduce their effective concentration.
Issue 3: Precipitation of the Compound in Aqueous Solutions
Possible Causes:
-
Low Aqueous Solubility: this compound, like many kinase inhibitors, has poor solubility in aqueous solutions.
-
High Final DMSO Concentration: While used to make stock solutions, high concentrations of DMSO can be toxic to cells.[1]
Solutions:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in your aqueous assay buffer or cell culture medium. It is crucial to add the stock solution to the aqueous solution slowly while mixing.[1]
-
Control DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[8]
-
Ultrasonication: If precipitation occurs after dilution, brief sonication can sometimes help to redissolve the compound.[1]
Experimental Protocols
General Protocol for Reconstituting Lyophilized this compound
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9]
-
Add Anhydrous DMSO: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound: Gently vortex or sonicate the vial until the powder is completely dissolved.[1] Gentle warming to 37°C can also be used.
-
Aliquot and Store: Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles and store at -80°C.[1][2]
In Vitro VEGFR-2 Kinase Assay (Generic Protocol)
This protocol provides a general framework for an in vitro kinase assay. Specific components and concentrations may need to be optimized.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Sunitinib)
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and the positive control in the kinase assay buffer. The final DMSO concentration should be consistent across all wells and should not exceed 1%.[8]
-
Add Inhibitor: Add the diluted inhibitors to the wells of the assay plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add Enzyme: Dilute the VEGFR-2 enzyme in kinase assay buffer and add it to all wells except the "no enzyme" control.
-
Initiate the Reaction: Add the ATP and substrate mixture to all wells to start the kinase reaction.
-
Incubate: Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Detect Kinase Activity: Stop the reaction and detect the remaining ATP or the phosphorylated substrate using your chosen detection reagent according to the manufacturer's instructions.
-
Measure Signal: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. revvity.com [revvity.com]
Technical Support Center: Vegfr-2-IN-6
Welcome to the technical support center for Vegfr-2-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3][4][5][6] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This inhibition ultimately disrupts endothelial cell proliferation, migration, and survival, which are critical processes for the formation of new blood vessels.[7][8][9][10]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2][5] For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as the compound's solubility can be affected by moisture.[2]
Q3: What are the major signaling pathways downstream of VEGFR-2?
A3: Upon activation by its ligand, VEGF, VEGFR-2 initiates several key intracellular signaling cascades, including:
-
The PLCγ-PKC-Raf-MEK-MAPK pathway: Primarily involved in endothelial cell proliferation.[7]
-
The PI3K/Akt pathway: Crucial for endothelial cell survival and migration.[7][8]
-
The p38 MAPK pathway: Also plays a role in cell migration.[8]
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in IC50 Values Across Experiments
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage of stock solutions (-80°C in anhydrous DMSO). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Prepare fresh dilutions for each experiment. |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to VEGFR-2 inhibition due to differences in receptor expression levels, downstream signaling pathway activation, or drug efflux pump expression. Confirm VEGFR-2 expression in your cell line. Consider using a well-characterized cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), as a positive control. |
| Assay Conditions | Inconsistencies in cell density, serum concentration in the media, and incubation times can all contribute to variable IC50 values. Standardize these parameters across all experiments. Ensure that the final DMSO concentration is consistent and non-toxic to the cells. |
| Reagent Quality | The purity and activity of this compound can vary between batches and suppliers. Verify the purity of your compound using analytical methods if possible. Always note the lot number of the compound used in your experiments. |
Issue 2: Lower Than Expected Potency or Lack of Activity
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound may precipitate out of solution, especially in aqueous media. Visually inspect your working solutions for any signs of precipitation. When diluting the DMSO stock solution into aqueous media, do so gradually and with gentle mixing. |
| Cellular Uptake Issues | The compound may not be efficiently entering the cells. Ensure that the cell monolayers are healthy and not overgrown. Some cell types may have lower membrane permeability. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors can have off-target effects that may mask the intended activity or cause toxicity. Perform dose-response curves over a wide range of concentrations to identify a specific inhibitory window. |
| Assay Interference | The compound may interfere with the assay readout itself (e.g., absorbance, fluorescence, or luminescence). Run appropriate controls, including the compound in the absence of cells or with a cell-free assay system, to check for interference. |
Issue 3: Inconsistent Results in In Vivo Studies
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | The formulation of the compound for in vivo administration is critical. Ensure that the vehicle used is appropriate and that the compound remains in solution or a stable suspension. For this compound, formulations often involve a combination of DMSO, PEG300, Tween 80, and saline. |
| Metabolic Instability | The compound may be rapidly metabolized in vivo. Consider performing pharmacokinetic studies to determine the half-life and exposure of the compound in your animal model. |
| Tumor Model Variability | The tumor microenvironment and the specific characteristics of the cancer cell line used can influence the response to VEGFR-2 inhibition. Ensure consistency in tumor implantation and monitor tumor growth regularly. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₇O₂S | [1] |
| Molecular Weight | 423.49 g/mol | [1] |
| CAS Number | 444731-47-9 | [1] |
| Solubility | Soluble in DMSO | [2][5] |
| Storage (Solid) | -20°C | [2][5] |
| Storage (Solution) | -80°C in DMSO | [3][4] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Phosphorylation Assay
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total VEGFR-2 as a loading control.
-
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., HUVECs or a cancer cell line with known VEGFR-2 expression) in a 96-well plate at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | VEGFR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-6 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vegfr-2-IN-6. The information is designed to address specific issues that may be encountered during experiments, with a focus on cytotoxicity at high concentrations.
Troubleshooting Guides
Issue: Unexpectedly High Cytotoxicity in Cell-Based Assays
Symptoms:
-
Significant decrease in cell viability at concentrations lower than the expected IC50.
-
Widespread cell death observed under the microscope.
-
Inconsistent results between replicate wells or experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | High concentrations of kinase inhibitors can lead to the inhibition of other kinases, causing unexpected cellular responses.[1][2] Solution: Perform a kinome scan to assess the selectivity of this compound. Compare the cytotoxic concentration with the IC50 for VEGFR-2 inhibition. |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Solution: Include a solvent control in your experiments with the highest concentration of the solvent used. Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5%). |
| Compound Precipitation | This compound may precipitate out of solution at high concentrations in cell culture media, leading to inaccurate dosing and potential physical stress on cells. Solution: Visually inspect the media for any signs of precipitation. Determine the solubility of this compound in your specific cell culture medium. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cytotoxic agents. Solution: Test a panel of cell lines to determine if the observed cytotoxicity is cell-line specific. Consult the literature for reported sensitivities of your cell line to other kinase inhibitors. |
| Experimental Error | Inaccurate pipetting, incorrect concentration calculations, or contamination can lead to erroneous results. Solution: Double-check all calculations and ensure proper pipetting techniques. Regularly test for mycoplasma contamination. |
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a VEGFR-2 inhibitor, which belongs to the class of tyrosine kinase inhibitors. These inhibitors typically act by competitively binding to the ATP-binding site within the catalytic domain of the VEGFR-2 protein.[3][4] This prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[5][6] By blocking these pathways, the inhibitor can suppress endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[7][8]
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
2. How can I determine if the observed cytotoxicity is due to on-target or off-target effects?
Distinguishing between on-target and off-target cytotoxicity is crucial for interpreting your results.
-
On-target cytotoxicity would be expected in cell lines where VEGFR-2 signaling is a critical driver of survival and proliferation.
-
Off-target cytotoxicity may occur in cell lines that do not rely on VEGFR-2 signaling and is often observed at higher concentrations.
Experimental approach to differentiate on-target vs. off-target effects:
-
Cell Line Panel: Test this compound on a panel of cell lines with varying levels of VEGFR-2 expression and dependence.
-
Rescue Experiment: If the cytotoxicity is on-target, it might be possible to "rescue" the cells by providing a downstream signaling molecule.
-
Knockdown/Knockout Models: Utilize CRISPR or siRNA to reduce VEGFR-2 expression. If the cytotoxicity is on-target, cells with reduced VEGFR-2 should become more resistant to this compound.
-
Kinome Profiling: A broad kinase inhibitor screen can identify other potential targets of this compound, which could explain off-target effects.
3. What are standard protocols for assessing the cytotoxicity of this compound?
Several standard assays can be used to quantify the cytotoxic effects of this compound.
MTT Assay (Measures Metabolic Activity)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
LDH Assay (Measures Membrane Integrity)
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Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
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Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. Lactate dehydrogenase (LDH) released from damaged cells will catalyze the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~490 nm. The absorbance is proportional to the amount of LDH released and, therefore, the level of cytotoxicity.
Data Presentation:
| Assay | Parameter Measured | Typical Concentration Range for this compound | Expected Outcome with Increasing Concentration |
| MTT | Cell Viability (Metabolic Activity) | 0.01 µM - 100 µM | Decreased Absorbance |
| LDH | Cytotoxicity (Membrane Permeability) | 0.01 µM - 100 µM | Increased Absorbance |
| Caspase-3/7 Assay | Apoptosis | 0.1 µM - 50 µM | Increased Signal |
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for assessing cytotoxicity.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Vegfr-2-IN-6 Western Blot Signal
Welcome to the technical support center for troubleshooting Western blot signals when using Vegfr-2-IN-6. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a very weak or no signal for phosphorylated VEGFR-2 (p-VEGFR-2) after treating our cells with this compound. What are the possible causes?
A weak or absent signal for p-VEGFR-2 following treatment with this compound, a potent VEGFR-2 inhibitor, is the expected outcome of a successful experiment.[1] this compound works by inhibiting the autophosphorylation of the VEGFR-2 receptor.[2] Therefore, a decrease in the p-VEGFR-2 signal indicates the inhibitor is effective.
However, if you are troubleshooting for other reasons and suspect experimental error, several factors could contribute to a weak or non-existent signal in your Western blot. These can be broadly categorized into issues with the protein sample, antibody incubation, and the blotting procedure itself.
Here is a summary of potential causes and solutions:
| Category | Possible Cause | Recommended Solution |
| Protein Sample | Low abundance of target protein. | Increase the total protein loaded per well. Consider immunoprecipitation to enrich for VEGFR-2.[3][4][5] |
| Sample degradation. | Use fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[3][5] | |
| Insufficient stimulation of VEGFR-2 phosphorylation (in control lanes). | Ensure cells are properly stimulated with an appropriate ligand like VEGF-A to induce robust VEGFR-2 phosphorylation.[6] | |
| Antibody Incubation | Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C.[5] |
| Inactive primary or secondary antibody. | Use a fresh aliquot of the antibody. Test antibody activity using a dot blot.[3][4] | |
| Incorrect antibody for the application. | Ensure the primary antibody is validated for Western blotting and recognizes the phosphorylated form of VEGFR-2. | |
| Blotting Procedure | Inefficient protein transfer from gel to membrane. | Verify transfer efficiency by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for a large protein like VEGFR-2 (230-250 kDa).[4][5][7] |
| Excessive washing. | Reduce the number and duration of washing steps.[3][8] | |
| Blocking agent masking the epitope. | Try a different blocking agent (e.g., BSA instead of non-fat dry milk) as milk can sometimes mask phospho-epitopes.[3][5] | |
| Inactive detection reagent. | Use fresh ECL substrate.[3] |
Q2: What is the expected molecular weight of VEGFR-2 in a Western blot?
VEGFR-2 is a transmembrane glycoprotein that can exist in different forms. You may observe bands at the following molecular weights:
-
230 kDa: The mature, fully glycosylated form.[9]
-
200 kDa: An intermediate, partially glycosylated form.[9]
-
150 kDa: The non-glycosylated form.[9]
The mature 230 kDa form is the one primarily involved in intracellular signal transduction.[9]
Experimental Protocols
Detailed Protocol: Western Blot for Phosphorylated VEGFR-2
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking conditions may be necessary for your specific experimental setup.
-
Cell Lysis and Protein Quantification:
-
After treating cells with this compound and/or a stimulating ligand (e.g., VEGF-A), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of total protein per lane on an SDS-polyacrylamide gel (a 3-8% or 4-12% gradient gel is suitable for the high molecular weight of VEGFR-2).[10]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[10]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is often preferred.
-
Incubate the membrane with the primary antibody against phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2) diluted in the blocking buffer. The incubation can be for 2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[9][11][12] this compound inhibits this initial autophosphorylation step.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Western Blot Troubleshooting Workflow
When faced with a weak or no signal, a systematic approach to troubleshooting is essential. The following workflow can help identify the problematic step.
Caption: A logical workflow for troubleshooting weak or absent Western blot signals.
References
- 1. This compound | VEGFR | TargetMol [targetmol.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Western Blot Troubleshooting Low Signal or No Signal | Sino Biological [sinobiological.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. VEGF-dependent tumor angiogenesis requires the inverse and reciprocal regulation of VEGFR1 and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arp1.com [arp1.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot protocol specific for VEGF Receptor 2 Antibody (NB100-2382): Novus Biologicals [novusbio.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. commerce.bio-rad.com [commerce.bio-rad.com]
Navigating Vegfr-2-IN-6 Precipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Vegfr-2-IN-6 in cell culture media. By offering detailed experimental protocols and clear data presentation, this guide aims to facilitate seamless experimentation and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2] It is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[3][4] When this concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the inhibitor's low aqueous solubility can cause it to precipitate out of solution, appearing as cloudiness, particles, or a film.[5]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO.[3][4] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and can absorb water from the atmosphere, which will negatively impact the solubility of the inhibitor.[3]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and not exceeding 1%.[1] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Q4: Can I pre-dissolve this compound directly in the cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium due to its hydrophobic nature. It will likely not dissolve properly and will form precipitates. A concentrated stock solution in DMSO is the standard and recommended method.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] The solid powder form is stable for years when stored at -20°C.[4]
Troubleshooting Guide
Issue: Precipitate formation upon addition of this compound to cell culture media.
This is the most common issue encountered with hydrophobic inhibitors like this compound. The following troubleshooting steps and alternative protocols can help mitigate this problem.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Standard Dilution of this compound in Cell Culture Media
This protocol is the standard method for preparing working concentrations of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. (Refer to the manufacturer's datasheet for the exact molecular weight).
-
Vortex thoroughly and, if necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[3] Visually inspect the solution for any undissolved particles.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Perform serial dilutions of your 10 mM stock solution in anhydrous DMSO to create a range of intermediate stocks. This is preferable to a single large dilution into the medium.
-
-
Final Dilution into Cell Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
To a tube containing the pre-warmed medium, add the required volume of the appropriate intermediate stock solution. Crucially, pipette the DMSO stock directly into the medium while vortexing or gently swirling the tube. This rapid dispersal is key to preventing localized high concentrations that can lead to precipitation.[6]
-
Ensure the final DMSO concentration in the medium is below 0.5%.
-
Protocol 2: Co-Solvent/Surfactant-Assisted Dilution
If precipitation persists, using a co-solvent or a surfactant can improve the solubility of this compound in the final culture medium.[1][2]
Materials:
-
This compound 10 mM stock solution in DMSO
-
Pluronic F-68 (10% stock in water, sterile filtered) or Tween 80
-
Pre-warmed cell culture medium
Procedure:
-
Prepare the Medium with Surfactant:
-
To your pre-warmed cell culture medium, add a sterile surfactant to a final concentration that is non-toxic to your cells (e.g., 0.01-0.1% Pluronic F-68 or 0.01-0.05% Tween 80).
-
-
Dilute the Inhibitor:
-
While vortexing the medium containing the surfactant, add the required volume of the this compound DMSO stock solution.
-
-
Control Group:
-
Remember to include a vehicle control containing both DMSO and the surfactant at the same final concentrations.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 22.5 mg/mL (≥ 53.1 mM) | [4] |
| Recommended Storage (Powder) | -20°C for 3 years | [4] |
| Recommended Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [3] |
| Recommended Final DMSO % | < 0.5% (ideally) | [1] |
VEGFR-2 Signaling Pathway
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[4][7] Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | VEGFR | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Vegfr-2-IN-6 Angiogenesis Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in angiogenesis assays using the VEGFR-2 inhibitor, Vegfr-2-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, and is largely driven by the VEGF signaling pathway.[2][3] this compound works by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 25 mg/mL (59.03 mM), and sonication may be needed to fully dissolve the compound.[1] For long-term storage, the solid powder form should be kept at -20°C for up to 3 years. In solvent, stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
Q3: What is the IC50 of this compound?
Q4: Which cell lines are suitable for angiogenesis assays with this compound?
Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro angiogenesis assays, including tube formation, migration, and proliferation assays.[4] Other endothelial cell lines, such as human microvascular endothelial cells (HMECs), can also be used. The choice of cell line should be guided by the specific research question and the tissue context being modeled.
Data Presentation: Comparative IC50 Values of Common VEGFR-2 Inhibitors
While the specific IC50 for this compound is not provided, the following table summarizes the IC50 values of other well-characterized VEGFR-2 inhibitors to provide a general reference range for potency. Note: These values should be used as a guide, and the optimal concentration of this compound must be determined experimentally.
| Inhibitor | Target(s) | IC50 (VEGFR-2) | Reference |
| Sorafenib | VEGFR-2, PDGFR, c-Kit, FLT3, RET | 90 nM | [5] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 80 nM | [5] |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | 30 nM | [5] |
| Axitinib | VEGFR-1, -2, -3 | 0.2 nM | |
| Lenvatinib | VEGFR-1, -2, -3, FGFR-1, -2, -3, -4, PDGFR-α, RET, KIT | 4.0 nM |
Mandatory Visualization
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Methodology:
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice and coat the wells of a 96-well plate with 50 µL of the extract. Incubate at 37°C for 30-60 minutes to allow for solidification.[4]
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium. Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 to 2.5 x 10^4 cells per well.
-
Treatment: Add this compound at various concentrations to the cell suspension before seeding or directly to the wells after seeding. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: Visualize tube formation using a microscope. Capture images and quantify tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant.
Methodology:
-
Chamber Preparation: Place cell culture inserts (e.g., Transwell) with an 8 µm pore size into a 24-well plate.
-
Chemoattractant: Add assay medium containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber.
-
Cell Seeding: Harvest and resuspend endothelial cells in serum-free medium. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the insert.
-
Treatment: Add this compound at various concentrations to the cell suspension in the upper chamber. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 4-24 hours.
-
Analysis: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells in several random fields under a microscope.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells.
Methodology:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours to synchronize the cells.
-
Treatment: Replace the medium with assay medium containing various concentrations of this compound and a mitogen (e.g., VEGF). Include appropriate controls.
-
Incubation: Incubate the plate for 24-72 hours.
-
Quantification: Measure cell proliferation using a suitable method, such as MTT, WST-1, or CyQUANT assay, according to the manufacturer's instructions.
Troubleshooting Guide
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow to troubleshoot common sources of variability in angiogenesis assays.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Uneven coating of basement membrane matrix.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Carefully coat wells to ensure an even layer of matrix.- Use calibrated pipettes and be consistent with pipetting technique. |
| No or poor tube formation in positive control | - Suboptimal cell density.- Low passage number or senescent cells.- Inactive VEGF or other growth factors.- Incorrect concentration of basement membrane matrix. | - Perform a cell titration experiment to determine the optimal seeding density.- Use cells within a recommended passage number range.- Use fresh, properly stored growth factors.- Ensure the matrix concentration is appropriate for the cell type. |
| High background tube formation in negative control | - High serum concentration in the medium.- Cells are not properly serum-starved.- Endothelial cells are over-confluent. | - Reduce the serum concentration in the assay medium.- Ensure adequate serum starvation before the assay.- Seed cells at a lower density to avoid spontaneous tube formation. |
| Inhibitor (this compound) shows no effect | - Incorrect concentration (too low).- Inhibitor precipitated out of solution.- Inhibitor is degraded. | - Perform a dose-response curve to determine the effective concentration.- Ensure the inhibitor is fully dissolved in DMSO before diluting in aqueous media.- Use freshly prepared inhibitor solutions. |
| Inhibitor is cytotoxic at effective concentrations | - Off-target effects of the inhibitor.- High concentration of DMSO vehicle. | - Perform a cell viability assay (e.g., Trypan Blue exclusion) in parallel to determine the cytotoxic concentration.- Ensure the final DMSO concentration in the assay medium is low (typically <0.5%). |
Logical Relationship for Optimizing Inhibitor Concentration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Regulation of vascular endothelial growth factor receptor 2 trafficking and angiogenesis by Golgi localized t-SNARE syntaxin 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promocell.com [promocell.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Vegfr-2-IN-6 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Vegfr-2-IN-6 resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule tyrosine kinase inhibitor that competitively binds to the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This inhibition blocks the autophosphorylation of VEGFR-2, thereby preventing the activation of downstream signaling pathways.[2] These pathways are crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[2]
Q2: How do cell lines develop resistance to this compound?
Resistance to VEGFR-2 inhibitors like this compound can arise through various mechanisms:
-
Target Alteration: Down-regulation of VEGFR-2 expression at the transcriptional level can reduce the drug's target availability.
-
Bypass Tract Activation: Upregulation and activation of alternative signaling pathways can compensate for the inhibition of VEGFR-2. This can include other receptor tyrosine kinases (RTKs) such as EGFR, or an increase in the expression of other angiogenic ligands like angiopoietins (ANGPT1, ANGPT2) and various chemokines (CXCL5, CXCL6, CXCL7).[3][4]
-
Tumor Microenvironment Influence: Interactions with other cell types within the tumor microenvironment can contribute to resistance.[2]
-
Upregulation of Alternative Pro-angiogenic Factors: Factors like secreted frizzled-related protein 2 (sFRP2) can become dominant drivers of angiogenesis, particularly in certain contexts like aging, rendering anti-VEGF therapies less effective.[5]
Q3: What are the initial steps to confirm resistance in my cell line?
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a primary indicator of resistance.[5][6] This is typically measured using a cell viability assay such as the MTT or CCK-8 assay.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Q: My IC50 values for this compound are not reproducible. What could be the cause?
A: Inconsistent IC50 values can stem from several factors related to experimental technique and cell culture conditions. Here are some troubleshooting steps:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density for each experiment. Too few cells may lead to insignificant drug effects, while too many can result in cell death due to overcrowding.[1]
-
Logarithmic Growth Phase: Always use cells that are in the logarithmic growth phase for your experiments to ensure they are healthy and metabolically active.[1]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution.
-
Incubation Time: Use a consistent incubation time for drug treatment across all experiments.
-
Assay-Specific Issues (MTT/CCK-8):
-
For MTT assays, ensure complete dissolution of formazan crystals.
-
For CCK-8 assays, avoid introducing bubbles into the wells, as they can interfere with absorbance readings.[7][8]
-
Ensure you are using the correct absorbance wavelength for your chosen assay (typically ~570 nm for MTT and ~450 nm for CCK-8).[1]
-
Issue 2: No Change in VEGFR-2 Expression in Resistant Cells
Q: I've confirmed resistance via IC50, but a Western blot shows no change in total VEGFR-2 protein levels between my sensitive and resistant cell lines. What should I investigate next?
A: If total VEGFR-2 expression is unchanged, the resistance mechanism likely lies elsewhere in the signaling pathway or involves bypass tracks. Here is a suggested workflow:
-
Assess VEGFR-2 Phosphorylation: Perform a Western blot for phosphorylated VEGFR-2 (p-VEGFR-2). Even with similar total protein levels, a decrease in p-VEGFR-2 in the presence of the drug in sensitive cells, but not in resistant cells, can indicate a target-related resistance mechanism at the activity level.
-
Investigate Downstream Signaling: Analyze the phosphorylation status of key downstream signaling molecules like Akt and ERK1/2.[9] Persistent activation of these pathways in resistant cells despite this compound treatment suggests the activation of bypass signaling.
-
Screen for Alternative RTK Activation: Use a phospho-RTK array or perform Western blots for other known bypass-related receptors like EGFR, c-Met, and PDGFR. Upregulation or hyper-activation of these receptors is a common resistance mechanism.[3][7]
-
Analyze Angiogenic Ligand Expression: Use techniques like qPCR or ELISA to measure the expression of alternative angiogenic factors such as ANGPT1, ANGPT2, and various CXCLs.
Issue 3: Difficulty Detecting Phosphorylated Proteins in Western Blots
Q: I am having trouble getting a clear signal for phosphorylated VEGFR-2 (or other phosphorylated signaling proteins). What can I do to improve my results?
A: Detecting phosphorylated proteins can be challenging due to their low abundance and the labile nature of the phosphate groups. Here are some critical tips:[3][4][10]
-
Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation.[3]
-
Optimize Blocking Buffer: Avoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.[10]
-
Use TBS-T for Washes: Use TBST for wash steps, as the phosphate in PBS can interfere with the detection of phosphorylated proteins.[10]
-
Enrich Your Sample: If the target protein is of low abundance, consider immunoprecipitation to enrich for your protein of interest before running the Western blot.[3]
-
Use a Sensitive Substrate: Employ a highly sensitive chemiluminescent substrate to enhance signal detection.
-
Positive Control: Include a positive control where the phosphorylation of your target protein is known to be induced.
Data Presentation
Table 1: IC50 Values of Various VEGFR-2 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 36a | MCF-7 | Breast Cancer | 1.963 | [11] |
| Compound 36a | MDA-MB-231 | Breast Cancer | 3.48 | [11] |
| Compound 46f | HepG2 | Liver Cancer | ~7.10 | [11] |
| Compound 46f | HCT-116 | Colorectal Cancer | ~11.19 | [11] |
| Compound 49a | HepG2 | Liver Cancer | ~2.0 | [11] |
| Compound 25m | MCF-7 | Breast Cancer | 0.66 | [11] |
| Compound 72a | HepG2 | Liver Cancer | 0.22 | [11] |
| Compound 72a | MCF-7 | Breast Cancer | 0.42 | [11] |
| Compound 91b | HCT-116 | Colorectal Cancer | ~1.14 | [11] |
| Compound 91e | MCF-7 | Breast Cancer | ~9.77 | [11] |
| Compound 6 | HCT-116 | Colorectal Cancer | 9.3 | [12] |
| Compound 6 | HepG-2 | Liver Cancer | 7.8 | [12] |
| Compound 15w | MCF-7 | Breast Cancer | 3.87 | [13] |
Experimental Protocols
Protocol 1: Development of this compound Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous exposure to increasing drug concentrations.[5]
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental cell line using a cell viability assay.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, a significant number of cells will die. Monitor the culture and allow the surviving cells to repopulate.
-
Subculture and Increase Concentration: Once the cells are growing steadily in the presence of the drug, subculture them and increase the concentration of this compound in the media by 1.5 to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4 for several months. The cells that survive and proliferate at higher drug concentrations are selected.
-
Confirm Resistance: Periodically, perform a cell viability assay to determine the new IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental line confirms the development of resistance.[5]
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Protocol 2: Cell Viability Assay (CCK-8)
This protocol outlines the steps for performing a Cell Counting Kit-8 (CCK-8) assay to determine cell viability and IC50 values.[7][8][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the various drug concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of VEGFR-2 Signaling
This protocol provides a method for analyzing the expression and phosphorylation of VEGFR-2 and downstream signaling proteins.[2][9][15]
-
Sample Preparation:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-VEGFR-2, anti-p-VEGFR-2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Visualizations
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 7. toolsbiotech.com [toolsbiotech.com]
- 8. ptglab.com [ptglab.com]
- 9. 2.7. Analysis of VEGFR2 signalling [bio-protocol.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 15. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Technical Support Center: Enhancing Reproducibility of Vegfr-2-IN-6 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of in vivo studies involving Vegfr-2-IN-6, a potent VEGFR-2 inhibitor. By addressing common challenges and providing detailed methodologies, this guide aims to foster consistency and reliability in preclinical research.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| Why is there high variability in tumor growth inhibition between animals in the same treatment group? | - Inconsistent drug formulation: Precipitation of this compound due to poor solubility can lead to inaccurate dosing. - Variable drug administration: Inconsistent injection volume or technique (e.g., subcutaneous leakage). - Differences in tumor implantation: Variation in the number of cells injected or the site of injection. - Animal health: Underlying health issues in some animals can affect tumor growth and drug metabolism. | - Optimize formulation: Use a solubilizing agent and ensure the drug is fully dissolved before each administration. Prepare fresh formulations regularly. - Standardize administration: Ensure all personnel are trained on the administration technique. Use appropriate needle sizes and injection volumes for the animal model. - Refine tumor model: Standardize the cell counting and injection procedure. Ensure tumors are of a uniform size at the start of treatment. - Monitor animal health: Regularly monitor animal weight, behavior, and overall health. Exclude animals that show signs of illness unrelated to the treatment. |
| The compound shows good in vitro efficacy but poor in vivo activity. What could be the reason? | - Poor bioavailability: The drug may not be well absorbed or may be rapidly metabolized and cleared. - Inadequate dose: The administered dose may not be sufficient to achieve a therapeutic concentration at the tumor site. - Suboptimal formulation: The chosen vehicle may not be suitable for delivering the compound effectively in vivo. | - Pharmacokinetic (PK) studies: Conduct a pilot PK study to determine the drug's half-life, Cmax, and AUC in the selected animal model. - Dose-response study: Perform a dose-escalation study to identify the optimal therapeutic dose. - Formulation optimization: Test different vehicle compositions to improve solubility and absorption. Consider alternative routes of administration. |
| Precipitation is observed when preparing the formulation for injection. How can this be avoided? | - Low solubility of this compound: The compound is known to be poorly soluble in aqueous solutions. - Incorrect solvent or vehicle: The chosen solvent system may not be adequate to maintain the compound in solution. - Temperature changes: A decrease in temperature can cause the compound to precipitate out of solution. | - Use appropriate co-solvents: A common formulation for poorly soluble kinase inhibitors includes a mixture of DMSO, PEG300, Tween 80, and saline.[1] - Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.[1] - Maintain temperature: Prepare and maintain the formulation at a consistent temperature, avoiding cold shock. Prepare fresh on the day of dosing if possible. |
| What are the common signs of toxicity to monitor for with VEGFR-2 inhibitors in mice? | - On-target and off-target effects: Inhibition of VEGFR-2 can lead to cardiovascular side effects. Other kinase inhibition can cause various toxicities. | - Monitor for: Weight loss, lethargy, ruffled fur, diarrhea, and signs of cardiovascular distress (e.g., altered breathing). Hypertension is a known side effect of VEGFR inhibitors.[2][3] - Dose reduction/interruption: If significant toxicity is observed, consider reducing the dose or temporarily halting treatment. - Pathological analysis: At the end of the study, perform histopathological analysis of major organs to assess for any treatment-related toxicities. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation and activation of the receptor.[4] This, in turn, inhibits downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[5] Tumors rely on angiogenesis for growth and metastasis, so inhibiting this process can restrict tumor progression.[6][7]
2. How should this compound be formulated for in vivo administration?
Due to its hydrophobic nature, this compound requires a specific formulation for in vivo use to ensure solubility and bioavailability. A common approach for similar poorly soluble kinase inhibitors involves a multi-component vehicle. While a specific validated formulation for this compound is not publicly available, a typical formulation could be:
-
5-10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
30-40% PEG300 (Polyethylene glycol 300): A solubilizing agent.
-
5% Tween 80 (Polysorbate 80): A surfactant to improve stability and prevent precipitation.
-
45-60% Saline or PBS (Phosphate-buffered saline): The aqueous base.
It is crucial to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration before preparing a large batch.
3. What is a recommended starting dose and administration route for a new in vivo study?
Without specific preclinical data for this compound, determining an optimal starting dose requires careful consideration. It is advisable to consult the original patent literature (WO 02/059110) for any in vivo data on related compounds.[1] A common starting point for novel kinase inhibitors in a xenograft mouse model is in the range of 10-50 mg/kg, administered once daily.
The most common routes of administration for such compounds are oral gavage (PO) or intraperitoneal (IP) injection. The choice depends on the compound's absorption characteristics and the experimental design. A pilot pharmacokinetic study is highly recommended to determine the optimal route and dosing frequency.
4. How can I assess the target engagement of this compound in my in vivo model?
To confirm that this compound is hitting its target in the tumor, you can perform pharmacodynamic (PD) biomarker analysis. This involves collecting tumor samples at various time points after treatment and assessing the phosphorylation status of VEGFR-2 and downstream signaling proteins.
-
Western Blot or ELISA: Analyze tumor lysates for levels of phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2. A decrease in the p-VEGFR-2/total VEGFR-2 ratio would indicate target engagement. You can also assess downstream markers like phosphorylated ERK (p-ERK) and phosphorylated Akt (p-Akt).[8]
-
Immunohistochemistry (IHC): Stain tumor sections for p-VEGFR-2 to visualize the inhibition of receptor phosphorylation in the tumor vasculature.
5. What are the key parameters to report in a publication to ensure the reproducibility of my in vivo study?
To enhance reproducibility, it is essential to report the experimental details with a high degree of transparency. Key parameters include:
-
Compound details: Source, purity, and batch number of this compound.
-
Formulation: Detailed composition of the vehicle, concentration of the drug, and preparation method.
-
Animal model: Species, strain, age, sex, and source of the animals. For xenografts, include the cell line source, passage number, and number of cells injected.
-
Dosing: Dose level (in mg/kg), administration route, frequency, and duration of treatment.
-
Tumor measurements: Method and frequency of tumor measurement, and the formula used to calculate tumor volume.
-
Statistical analysis: The statistical methods used to analyze the data, including the definition of statistical significance.
-
Ethical approval: A statement confirming that the study was approved by an Institutional Animal Care and Use Committee (IACUC).
Data Presentation
To facilitate comparison and improve reproducibility, all quantitative data from in vivo studies should be summarized in clearly structured tables. Below are template tables for presenting efficacy and pharmacokinetic data.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | 105 ± 8 | 1520 ± 150 | - | - |
| This compound (X mg/kg) | 10 | 102 ± 7 | 750 ± 95 | 50.7 | <0.05 |
| Positive Control (e.g., Sunitinib) | 10 | 108 ± 9 | 680 ± 88 | 55.3 | <0.05 |
Tumor Growth Inhibition (TGI) can be calculated using various formulas. A common formula is: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where Tf and Ti are the final and initial mean tumor volumes of the treated group, and Cf and Ci are the final and initial mean tumor volumes of the control group.[9][10]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Dose)
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t½ (h) |
| 10 | PO | Data | Data | Data | Data |
| 10 | IP | Data | Data | Data | Data |
Experimental Protocols
General Protocol for a Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture the chosen cancer cell line (e.g., a human cancer cell line known to be responsive to VEGFR-2 inhibition) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or PBS) at a concentration of 1 x 10⁷ cells/mL.
- Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse (e.g., 6-8 week old female athymic nude mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound, Positive control).
3. Drug Preparation and Administration:
- Prepare the this compound formulation on the day of dosing. For example, dissolve the compound in DMSO, then add PEG300 and Tween 80, and finally bring to the final volume with saline. Ensure the solution is clear and free of precipitation.
- Administer the treatment (e.g., once daily by oral gavage or IP injection) for the duration of the study (e.g., 21 days). The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).
4. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight every 2-3 days.
- Observe the animals daily for any signs of toxicity.
- At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight.
5. Pharmacodynamic Analysis (Optional):
- For pharmacodynamic studies, collect tumors at specific time points after the last dose (e.g., 2, 6, 24 hours).
- Process the tumors for Western blot, ELISA, or IHC analysis to assess the levels of p-VEGFR-2 and other relevant biomarkers.
Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Standard workflow for an in vivo xenograft study.
Troubleshooting Logic
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition Induces Cardiovascular Damage via Redox-Sensitive Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical toxicity profile of vascular endothelial growth factor (VEGF) and vascular endothelial growth factor receptor (VEGFR) targeting angiogenesis inhibitors; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Recombinant Lentiviral Vegfr2-Silencing Vector Attenuates Roxarsone-Promoted Growth of Rat Vascular Endothelial Cells and Angiogenesis in Matrigel Plug and B16F10 Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. JCI - Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice [jci.org]
- 7. Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vegfr-2-IN-6 and Compensation Mechanisms in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vegfr-2-IN-6, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide addresses common experimental issues and explores the molecular mechanisms by which cancer cells may develop resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase.[1] By blocking the kinase activity of VEGFR-2, it inhibits the downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[2][3]
Q2: In which cancer cell lines is this compound expected to be effective?
The effectiveness of VEGFR-2 inhibitors correlates with the expression levels of VEGFR-2 in cancer cells.[4] It is generally more effective in tumors where VEGFR-2 is overexpressed, such as in certain types of lung, breast, colorectal, and hepatocellular carcinomas.[5][6] However, the sensitivity can vary significantly between different cell lines.
Q3: What are the common mechanisms of resistance to VEGFR-2 inhibitors?
Cancer cells can develop resistance to VEGFR-2 inhibitors through several mechanisms:
-
Upregulation of alternative pro-angiogenic pathways: Tumor cells can compensate for VEGFR-2 blockade by activating other signaling pathways, such as those mediated by fibroblast growth factor receptors (FGFRs), platelet-derived growth factor receptors (PDGFRs), or the Angiopoietin-Tie2 axis.[7]
-
Mutations in the VEGFR-2 kinase domain: While less common for this class of inhibitors, mutations in the drug-binding site of VEGFR-2 can reduce the efficacy of the inhibitor.
-
Increased expression of VEGFR-2: An increase in the copy number of the KDR gene (which encodes VEGFR-2) can lead to higher levels of the receptor, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[4]
-
Activation of downstream signaling components: Constitutive activation of downstream signaling molecules, such as RAS, RAF, or PI3K, can bypass the need for VEGFR-2 signaling to promote cell survival and proliferation.
-
Tumor microenvironment-mediated resistance: Stromal cells within the tumor microenvironment can secrete growth factors that activate alternative survival pathways in cancer cells.
Q4: How can I determine if my cells have developed resistance to this compound?
A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental, sensitive cell line is a primary indicator of resistance. This is typically determined using a cell viability assay. A 3- to 10-fold increase in IC50 is often considered a sign of emerging resistance.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 determination | Inconsistent cell seeding density. Incomplete dissolution of this compound. Variation in incubation time. | Ensure uniform cell seeding in all wells of the microplate. Confirm complete dissolution of the inhibitor in the appropriate solvent (e.g., DMSO) before dilution in culture medium. Standardize the drug exposure time across all experiments. |
| Loss of inhibitor activity over time | Improper storage of the inhibitor stock solution. Degradation of the inhibitor in the culture medium. | Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For long-term experiments, consider replenishing the culture medium with fresh inhibitor every 24-48 hours. |
| Unexpected cell death in control (DMSO-treated) group | High concentration of DMSO. Solvent toxicity to the specific cell line. | Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level, typically below 0.5%. Perform a DMSO toxicity titration curve for your specific cell line. |
| No significant inhibition of cell viability at expected concentrations | Cell line is inherently resistant to VEGFR-2 inhibition. Low or no expression of VEGFR-2 in the cell line. Acquired resistance has developed. | Verify the expression of VEGFR-2 in your cell line using Western blotting or flow cytometry. Test a panel of cell lines with known VEGFR-2 expression levels as positive and negative controls. If acquired resistance is suspected, perform experiments to investigate compensation mechanisms (see Experimental Protocols). |
| Inconsistent results in Western blot analysis of downstream signaling | Suboptimal cell lysis and protein extraction. Issues with antibody quality or concentration. Problems with protein transfer or membrane blocking. | Use a lysis buffer containing phosphatase and protease inhibitors. Titrate primary and secondary antibodies to determine the optimal concentration. Ensure complete protein transfer and adequate blocking of the membrane to reduce background noise. |
Quantitative Data Summary
The following tables provide representative IC50 values for VEGFR-2 inhibitors in various cancer cell lines. Note that these are examples and the specific IC50 for this compound may vary.
Table 1: Representative IC50 Values of VEGFR-2 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Sorafenib | A549 | Lung Cancer | 14.10[5] |
| Compound 10b | A549 | Lung Cancer | 6.48[5] |
| Compound 11 | HepG-2 | Liver Cancer | 9.52[5] |
| Compound 36a | MCF-7 | Breast Cancer | 1.963[8] |
| Compound 61 | K-562 | Leukemia | 0.051[8] |
Table 2: Example of Gene Expression Changes in Bevacizumab (VEGF-A Antibody) Resistant Tumors
| Gene | Fold Change (Resistant vs. Sensitive) | Pathway |
| KRT5 | 4.14 | Basal-like phenotype[2] |
| KRT14 | 3.33 | Basal-like phenotype[2] |
| FST | Upregulated | Follistatin Signaling[2] |
| NOTCH | Upregulated | Notch Signaling[2] |
Experimental Protocols
1. Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in fresh culture medium.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Add 100 µL of the diluted inhibitor to the corresponding wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.[9]
-
2. Protocol for Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation of downstream signaling pathways, such as MAPK/ERK and PI3K/AKT, in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against p-VEGFR-2, total VEGFR-2, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Gene Expression Analysis Reveals Distinct Pathways of Resistance to Bevacizumab in Xenograft Models of Human ER-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Solvent Effects in Assays with Vegfr-2-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Vegfr-2-IN-6, a potent VEGFR-2 inhibitor. The information provided will help you control for solvent effects and address common issues encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis.[1] By inhibiting VEGFR-2, this compound can modulate the formation of new blood vessels, a critical process in tumor growth and other diseases.[1] Its mechanism of action involves competing with ATP for the binding site on the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and the activation of downstream signaling pathways.[2]
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound.[3][4] It is highly soluble in DMSO, reaching concentrations of up to 25 mg/mL (59.03 mM), although sonication may be required to achieve this.[4] For in vivo studies, co-solvent formulations with DMSO, PEG300, Tween-80, and saline are often used.[5]
Q3: What is the stability of this compound in solution?
This compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[4] It is recommended to prepare fresh working dilutions from the stock solution for each experiment to ensure optimal activity. The stability of this compound in aqueous solutions like cell culture media is limited, and it is prone to precipitation, especially at higher concentrations. Therefore, it is crucial to prepare working dilutions immediately before use.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate in the culture wells after adding the compound.
-
Inconsistent or lower-than-expected inhibitory activity.
-
Cell morphology changes unrelated to the expected biological effect.
Possible Causes:
-
Low solubility in aqueous media: this compound is poorly soluble in aqueous solutions like cell culture media and PBS.
-
High final concentration: The concentration of this compound in the final assay volume may exceed its solubility limit in the media.
-
High final DMSO concentration: While DMSO aids solubility, high concentrations (typically >1%) can be toxic to cells and may also influence compound solubility.[2]
-
Interaction with media components: Serum proteins and other components in the culture media can sometimes interact with the compound, leading to precipitation.
Solutions:
-
Optimize final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% for cell-based assays. Ensure that the DMSO concentration is consistent across all experimental and control groups.
-
Prepare fresh dilutions: Always prepare working dilutions of this compound from a DMSO stock solution immediately before adding them to the assay plate.
-
Serial dilutions in media: When preparing a dilution series, perform the serial dilutions in the assay medium containing the same final percentage of DMSO as the highest concentration of the inhibitor.
-
Pre-warm the media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
-
Sonication: If precipitation occurs when preparing intermediate dilutions, brief sonication may help to redissolve the compound.[5]
Issue 2: Inconsistent or No Inhibition of VEGFR-2 Activity
Symptoms:
-
IC50 values are significantly higher than expected.
-
High variability between replicate wells.
-
No dose-dependent inhibition is observed.
Possible Causes:
-
Compound degradation: Improper storage of the stock solution or repeated freeze-thaw cycles can lead to degradation of this compound.
-
Precipitation: As mentioned above, precipitation of the compound will lead to a lower effective concentration in the assay.
-
Incorrect assay setup: Sub-optimal concentrations of enzyme, substrate, or ATP in a kinase assay can affect the apparent inhibitor potency.
-
Solvent effects on the enzyme: The solvent itself (e.g., DMSO) might be affecting the activity of the VEGFR-2 enzyme.
Solutions:
-
Proper storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage.[4]
-
Solvent control: Always include a vehicle control (media with the same final concentration of DMSO) to assess the effect of the solvent on the assay readout.
-
Assay optimization: Ensure that your kinase assay is running under initial velocity conditions and that the ATP concentration is appropriate for the desired mode of inhibition you are studying.
-
Positive control: Include a known VEGFR-2 inhibitor with a well-characterized IC50 value as a positive control to validate your assay system.
Issue 3: Potential Interference with Assay Readout
Symptoms:
-
High background signal in fluorescence-based assays.
-
Quenching of the fluorescent signal.
-
Colorimetric changes in absorbance-based assays.
Possible Causes:
-
Autofluorescence: this compound, being a pyrimidineamine derivative, may possess some intrinsic fluorescence that could interfere with assays using fluorescent readouts, especially in the blue to green spectrum.[6][7]
-
Light scattering: Precipitated compound can scatter light, affecting both fluorescence and absorbance readings.
-
Chemical reactivity: The compound might react with assay reagents, leading to false-positive or false-negative results.
Solutions:
-
Control for compound fluorescence: Before conducting the full assay, measure the fluorescence of this compound at the excitation and emission wavelengths of your assay to assess its potential for autofluorescence.[8]
-
Use red-shifted fluorophores: If autofluorescence is an issue, consider using assays with red-shifted fluorescent probes, as small molecules are less likely to interfere in this spectral region.
-
Check for quenching: Test whether the compound quenches the fluorescence of the assay's reporter molecule in a simple buffer system.
-
Orthogonal assays: Confirm your results using an orthogonal assay with a different detection method (e.g., a luminescence-based assay instead of a fluorescence-based one) to rule out assay-specific artifacts.[9]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (59.03 mM) | Sonication may be required. Use freshly opened DMSO.[4] |
| In vivo formulation 1 | ≥ 2.5 mg/mL (5.90 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5] |
| In vivo formulation 2 | 2.5 mg/mL (5.90 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline). Suspended solution, requires sonication.[5] |
| In vivo formulation 3 | 2.5 mg/mL (5.90 mM) | 10% DMSO, 90% Corn Oil. Suspended solution, requires sonication.[5] |
| Ethanol | Limited solubility | Quantitative data not readily available. Generally less soluble than in DMSO. |
| PBS | Poorly soluble | Not recommended for preparing stock solutions. |
| Cell Culture Media | Poorly soluble | Prone to precipitation at higher concentrations. |
Table 2: IC50 Values of Various VEGFR-2 Inhibitors
| Inhibitor | IC50 (nM) for VEGFR-2 | Other Targets (IC50 in nM) |
| Apatinib | 1 | c-Ret (13), c-Kit (429), c-Src (530)[3][10] |
| Cabozantinib | 0.035 | c-Met (1.3), Ret (4), c-Kit (4.6), Flt-1/3/4 (12/11.3/6), Tie2 (14.3), AXL (7)[10] |
| Fruquintinib | 35 | VEGFR-1 (33), VEGFR-3 (0.5)[3][10] |
| Ki8751 | 0.9 | Highly selective for VEGFR-2[10] |
| Nintedanib | 13 | VEGFR-1 (34), VEGFR-3 (13), FGFR-1/2/3 (69/37/108), PDGFRα/β (59/65)[3] |
| Pazopanib | 30 | VEGFR-1 (10), VEGFR-3 (47), PDGFR (84), FGFR (74), c-Kit (140), c-Fms (146)[10] |
| Regorafenib | 4.2 | VEGFR-1 (13), VEGFR-3 (46), PDGFRβ (22), c-Kit (7), RET (1.5), Raf-1 (2.5)[3] |
| Sunitinib | 80 | PDGFRβ (2)[10] |
| Sunitinib (example) | 139 | -[11] |
| Telatinib | 6 | VEGFR-3 (4), c-Kit (1), PDGFRα (15)[3] |
| Compound 17a (example) | 78 | -[11] |
| Compound 10g (example) | 87 | -[11] |
| Compound 11 (example) | 190 | -[5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, and 0.01% Tween-20.
-
VEGFR-2 Enzyme: Recombinant human VEGFR-2 (kinase domain). Dilute to the desired working concentration in Kinase Buffer.
-
Substrate: A suitable peptide or protein substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
ATP: Prepare a stock solution of ATP in water. The final concentration in the assay should be close to the Km for ATP for VEGFR-2 if determining competitive inhibition.
-
This compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in 100% DMSO. Then, make intermediate dilutions in Kinase Buffer to achieve the final desired concentrations with a constant final DMSO concentration.
-
Detection Reagent: Depending on the assay format (e.g., ADP-Glo™, LanthaScreen™, HTRF®).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 2.5 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" control.
-
Add 2.5 µL of Kinase Buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the signal according to the manufacturer's instructions for your chosen detection reagent.
-
-
Data Analysis:
-
Subtract the background signal (from the "no enzyme" control wells) from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: HUVEC Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Culture:
-
Culture HUVECs in a suitable endothelial cell growth medium (e.g., EGM-2) at 37°C in a 5% CO₂ incubator.
-
Use cells at a low passage number for optimal results.
-
-
Assay Procedure (96-well plate format):
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of growth medium.
-
Allow the cells to attach overnight.
-
The next day, replace the growth medium with a basal medium (e.g., EBM-2) containing a low percentage of serum (e.g., 0.5-2% FBS) and incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of this compound in the low-serum basal medium, ensuring the final DMSO concentration is consistent and non-toxic (e.g., ≤0.5%).
-
Add the diluted this compound or vehicle control to the wells.
-
Stimulate the cells by adding a pro-proliferative agent, such as VEGF (e.g., 20-50 ng/mL). Include an unstimulated control.
-
Incubate the plate for 48-72 hours.
-
Assess cell proliferation using a suitable method, such as MTT, resazurin, or a cell counting kit (e.g., CyQUANT®).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated, VEGF-stimulated control.
-
Plot the normalized proliferation data against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. This compound | VEGFR | TargetMol [targetmol.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Vegfr-2-IN-6 vs. Sunitinib: A Comparative Guide on In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Vegfr-2-IN-6 and sunitinib, two tyrosine kinase inhibitors targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, a critical driver of tumor angiogenesis. While extensive preclinical and clinical data are available for the multi-targeted kinase inhibitor sunitinib, public domain information on the in vivo efficacy of this compound is notably absent. This comparison, therefore, juxtaposes the well-documented in vivo performance of sunitinib with the described profile of this compound as a VEGFR2 inhibitor.
Executive Summary
Sunitinib is a multi-targeted tyrosine kinase inhibitor with proven in vivo efficacy against a wide range of solid tumors. Its anti-tumor activity stems from the simultaneous inhibition of multiple receptor tyrosine kinases, including VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-KIT, thereby targeting both tumor angiogenesis and direct tumor cell proliferation. In contrast, this compound is identified as a VEGFR2 inhibitor, suggesting a more selective mechanism of action focused on blocking the primary signaling pathway for angiogenesis. Due to the lack of publicly available in vivo data for this compound, a direct, data-driven comparison of its efficacy against sunitinib is not possible at this time. This guide will present a comprehensive overview of sunitinib's in vivo performance and offer a theoretical comparison based on the distinct mechanistic profiles of the two compounds.
Sunitinib: In Vivo Efficacy Data
Sunitinib has demonstrated significant anti-tumor and anti-angiogenic effects in a variety of preclinical cancer models. The following tables summarize key quantitative data from representative in vivo studies.
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Effect on Microvessel Density (MVD) | Reference |
| Neuroblastoma (SK-N-BE(2) Xenograft) | NOD/SCID Mice | 40 mg/kg/day, oral gavage | Significant reduction in tumor weight | Dose-dependent inhibition of MVD | [1] |
| Renal Cell Carcinoma (A-498 Xenograft) | Nude Mice | 40 mg/kg/day, oral gavage | Tumor stasis or regression | Not specified | [2] |
| Glioblastoma (U87MG Xenograft) | Athymic Mice | 80 mg/kg/day (5 days on, 2 days off), oral gavage | 47% reduction in tumor volume | 74% reduction in MVD | |
| Non-Small Cell Lung Cancer (Genetically Engineered Mouse Model) | Transgenic Mice | 40 mg/kg/day, oral gavage | Delayed tumor growth and progression | Not specified | [3] |
Experimental Protocols for Sunitinib In Vivo Studies
The methodologies employed in preclinical evaluations of sunitinib typically involve the following steps:
-
Cell Lines and Animal Models: Human cancer cell lines (e.g., SK-N-BE(2) for neuroblastoma, A-498 for renal cell carcinoma, U87MG for glioblastoma) are cultured and implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude, NOD/SCID).[1][2] Genetically engineered mouse models that spontaneously develop tumors are also utilized.[3]
-
Drug Administration: Sunitinib malate is typically formulated in a citrate-buffered solution (pH 3.5) and administered via oral gavage. Dosing schedules can be continuous (daily) or intermittent (e.g., 5 days on, 2 days off) to mimic clinical regimens.[2]
-
Tumor Volume Measurement: Tumor dimensions are measured periodically using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.[2]
-
Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition. Other endpoints include changes in tumor weight, survival, and assessment of metastasis.[1]
-
Pharmacodynamic Assessments: To confirm the biological activity of sunitinib, tumors are often excised at the end of the study for immunohistochemical analysis of microvessel density (using markers like CD31 or von Willebrand factor) and proliferation (e.g., Ki-67).[1] Western blotting can be used to assess the phosphorylation status of target receptors like VEGFR2.
Mechanistic Comparison: Sunitinib vs. This compound
The key difference between sunitinib and this compound lies in their kinase selectivity profiles.
Sunitinib: A Multi-Targeted Kinase Inhibitor
Sunitinib is known to inhibit a broad spectrum of receptor tyrosine kinases, including:
-
VEGFRs (VEGFR1, VEGFR2, VEGFR3): Blocks the primary pathway for tumor angiogenesis.[4][5][6]
-
PDGFRs (PDGFRα, PDGFRβ): Inhibits the proliferation of tumor cells and pericytes, which support blood vessel structure.[4][5][6]
-
c-KIT: A key driver in gastrointestinal stromal tumors (GIST).[4][5][6]
-
Flt-3 and RET: Implicated in various hematological malignancies and other cancers.[5][6]
This multi-targeted approach allows sunitinib to exert both anti-angiogenic and direct anti-tumor effects.[4][7]
This compound: A VEGFR2 Inhibitor
This compound is described as a VEGFR2 inhibitor, as referenced in patent WO 02/059110.[8][9][10][11] This suggests a more selective mechanism of action compared to sunitinib, primarily focused on inhibiting the VEGF-A/VEGFR2 signaling axis, which is a critical mediator of angiogenesis. A highly selective VEGFR2 inhibitor would be expected to primarily exert anti-angiogenic effects. While this could reduce certain off-target toxicities associated with broader kinase inhibition, it might also have a more limited direct anti-proliferative effect on tumor cells that are not dependent on VEGFR2 signaling for their growth.
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways targeted by sunitinib and a general representation of the VEGFR2 signaling pathway.
Caption: Sunitinib inhibits multiple RTKs, blocking key downstream pathways.
Caption: this compound is presumed to inhibit the VEGFR2 signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates a generic workflow for an in vivo anti-tumor efficacy study.
Caption: A typical workflow for assessing in vivo anti-tumor efficacy.
Conclusion
Sunitinib is a well-characterized multi-targeted tyrosine kinase inhibitor with robust in vivo anti-tumor and anti-angiogenic activity across a multitude of preclinical cancer models. Its efficacy is attributed to the simultaneous inhibition of several key signaling pathways involved in tumor growth and vascularization. This compound is identified as a VEGFR2 inhibitor, suggesting a more targeted approach to inhibiting angiogenesis.
The significant lack of publicly available in vivo efficacy data for this compound precludes a direct, evidence-based comparison with sunitinib. While a more selective VEGFR2 inhibitor like this compound could potentially offer a different safety profile, its in vivo anti-tumor efficacy remains to be demonstrated and compared against established multi-targeted agents like sunitinib. Further preclinical studies are necessary to elucidate the in vivo therapeutic potential of this compound and to determine its standing relative to existing cancer therapies. Researchers are encouraged to consult the primary literature and patent documentation for any emerging data on this compound.
References
- 1. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|CAS 444731-47-9|DC Chemicals [dcchemicals.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. This compound | VEGFR | TargetMol [targetmol.com]
A Comparative Analysis of Vegfr-2-IN-6 and Axitinib on Endothelial Cell Proliferation
In the landscape of anti-angiogenic research, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a cornerstone for suppressing the proliferation of endothelial cells, a critical step in the formation of new blood vessels. This guide provides a comparative overview of two VEGFR-2 inhibitors, the research compound Vegfr-2-IN-6 and the FDA-approved drug Axitinib, with a specific focus on their impact on Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Axis
Both this compound and Axitinib exert their anti-proliferative effects by targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF-A, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Axitinib is a potent and selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.[1][2] By targeting these receptors, Axitinib effectively abrogates the signaling pathways crucial for angiogenesis.[1][2]
The binding of VEGF-A to VEGFR-2 initiates a phosphorylation cascade that activates multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt signaling pathways, both of which are central to promoting cell proliferation. The diagram below illustrates this critical signaling axis.
Caption: VEGFR-2 signaling pathway leading to HUVEC proliferation and its inhibition.
Comparative Efficacy in HUVEC Proliferation
Quantitative data on the inhibitory effect of a compound on cell proliferation is typically represented by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the biological process by 50%.
| Compound | Target(s) | HUVEC Proliferation IC50 | Citation(s) |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | ~300 nM - 573 nM | [1][2] |
| This compound | VEGFR-2 | Data not publicly available |
As indicated in the table, Axitinib has a well-documented inhibitory effect on HUVEC proliferation, with reported IC50 values in the nanomolar range.[1][2] Specifically, one study reported an IC50 of approximately 0.3 µM (300 nM) for Axitinib in HUVECs.[2] Another source indicates an IC50 of 573 nM in non-VEGF stimulated HUVECs.[1]
Unfortunately, despite being described as a potent VEGFR-2 inhibitor, specific quantitative data for the effect of this compound on HUVEC proliferation is not available in the public domain. Therefore, a direct quantitative comparison of the anti-proliferative efficacy of these two compounds is not possible at this time.
Experimental Protocol: HUVEC Proliferation Assay
The following is a generalized protocol for assessing the anti-proliferative effects of VEGFR-2 inhibitors on HUVECs, based on commonly used methodologies.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A recombinant protein
-
Test compounds (this compound, Axitinib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Methods:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) in complete growth medium and allowed to adhere overnight.
-
Starvation: The following day, the complete medium is replaced with a low-serum medium (e.g., 0.5-1% FBS) to synchronize the cells and reduce basal proliferation. Cells are incubated for 4-6 hours.
-
Treatment: The test compounds (this compound and Axitinib) are serially diluted to various concentrations in the low-serum medium. The medium is removed from the wells and replaced with the medium containing the different concentrations of the inhibitors. A vehicle control (e.g., DMSO) is also included.
-
Stimulation: Immediately after adding the inhibitors, VEGF-A is added to the wells (except for the negative control wells) to a final concentration known to induce HUVEC proliferation (e.g., 20-50 ng/mL).
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.
-
Proliferation Assessment: After the incubation period, a cell proliferation reagent is added to each well according to the manufacturer's instructions. This reagent measures the number of viable, proliferating cells.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated by plotting the inhibitor concentration against the percentage of proliferation inhibition.
The workflow for a typical HUVEC proliferation assay is depicted in the diagram below.
Caption: A generalized workflow for a HUVEC proliferation assay.
Conclusion
Both this compound and Axitinib are inhibitors of the VEGFR-2 signaling pathway, a critical mediator of endothelial cell proliferation. Axitinib is a well-characterized compound with proven efficacy in inhibiting HUVEC proliferation in the nanomolar range. While this compound is positioned as a potent VEGFR-2 inhibitor, the lack of publicly available quantitative data on its anti-proliferative effects in HUVECs precludes a direct comparison of its potency with Axitinib. For researchers considering these compounds, Axitinib offers a benchmark with established in vitro activity, while the efficacy of this compound would require empirical determination using standardized assays as outlined in this guide.
References
A Comparative Analysis of VEGFR-2 Inhibitor Selectivity: SU5416 vs. Vegfr-2-IN-6
In the landscape of cancer research and drug development, the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a cornerstone of anti-angiogenic therapy. This guide provides a comparative overview of two VEGFR-2 inhibitors, SU5416 and Vegfr-2-IN-6, with a focus on their selectivity profiles. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these targeted therapies.
Note on this compound: Extensive searches for a compound with the specific designation "this compound" have not yielded publicly available data on its selectivity or kinase inhibition profile. Therefore, a direct quantitative comparison with SU5416 is not possible at this time. This guide will provide a detailed analysis of SU5416 and a general framework for evaluating the selectivity of any VEGFR-2 inhibitor.
SU5416: A Profile in Kinase Selectivity
SU5416, also known as Semaxanib, is a well-characterized inhibitor of VEGFR-2 (also known as KDR or Flk-1). Its selectivity has been evaluated against a panel of other protein kinases, providing insights into its potential off-target effects.
Quantitative Selectivity Data for SU5416
The following table summarizes the inhibitory activity of SU5416 against various kinases, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Lower IC50 values indicate greater potency.
| Kinase Target | IC50 (µM) | Selectivity vs. VEGFR-2 |
| VEGFR-2 (KDR/Flk-1) | 1.23 [1][2] | - |
| PDGFRβ | >20 (approx. 20-fold less potent than on VEGFR-2)[1] | ~16-fold |
| c-Kit | Not specified, but inhibited | - |
| FLT3 | Not specified, but inhibited | - |
| RET | Not specified, but inhibited | - |
| EGFR | No significant activity[1] | >16-fold |
| InsR (Insulin Receptor) | No significant activity[1] | >16-fold |
| FGFR | No significant activity[1] | >16-fold |
Key Observations:
-
SU5416 is a potent inhibitor of VEGFR-2.
-
It exhibits a degree of selectivity for VEGFR-2 over the closely related Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).
-
SU5416 also shows inhibitory activity against other receptor tyrosine kinases such as c-Kit, FLT3, and RET, suggesting potential for multi-targeted effects.
-
Importantly, it demonstrates a lack of significant activity against Epidermal Growth Factor Receptor (EGFR), the Insulin Receptor (InsR), and Fibroblast Growth Factor Receptor (FGFR), indicating a favorable selectivity profile in this context.
Visualizing the Target: The VEGFR-2 Signaling Pathway
To understand the impact of inhibitors like SU5416, it is crucial to visualize the signaling cascade they disrupt. The following diagram, generated using Graphviz, illustrates the major downstream pathways activated by VEGFR-2 upon binding of its ligand, VEGF.
Experimental Protocols: Assessing Kinase Inhibition
The determination of inhibitor selectivity relies on robust and standardized experimental protocols. A common method is the in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 value of an inhibitor against VEGFR-2.
1. Materials and Reagents:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide such as Poly(Glu, Tyr) 4:1)
-
Test inhibitors (this compound, SU5416) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence or fluorescence detection
2. Assay Procedure:
-
Prepare Reagents: Dilute the VEGFR-2 enzyme, substrate, and ATP to their final working concentrations in kinase buffer.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the test inhibitors to create a range of concentrations. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of the microplate.
-
Add the VEGFR-2 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Stop the kinase reaction by adding the detection reagent. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.
-
Incubate as per the detection reagent manufacturer's instructions.
-
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the vehicle control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
3. Selectivity Profiling:
To determine the selectivity of an inhibitor, this assay is repeated with a panel of different kinases. The ratio of the IC50 value for the off-target kinase to the IC50 value for the primary target (VEGFR-2) provides a quantitative measure of selectivity. A higher ratio indicates greater selectivity for VEGFR-2.
Conclusion
SU5416 is a potent VEGFR-2 inhibitor with a defined selectivity profile, showing greater potency for VEGFR-2 over several other kinases, though it does exhibit activity against other related receptors. The lack of available data for "this compound" prevents a direct comparison. For a comprehensive evaluation of any novel VEGFR-2 inhibitor, it is imperative to perform head-to-head kinase selectivity profiling against a broad panel of kinases using standardized in vitro assays. This approach provides the critical data necessary to predict potential therapeutic efficacy and off-target effects, guiding further preclinical and clinical development.
References
Comparative Kinase Selectivity Profile of Vegfr-2-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of the novel inhibitor, Vegfr-2-IN-6, with other established VEGFR-2 inhibitors. The data presented herein is intended to provide an objective overview of its performance and potential advantages in targeted cancer therapy.
Kinase Selectivity: A Critical Attribute for Targeted Therapies
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] While several VEGFR-2 inhibitors have been developed, many also inhibit other kinases, leading to off-target effects and associated toxicities.[2][3] Therefore, a high degree of selectivity for VEGFR-2 is a crucial attribute for a safer and more effective anti-angiogenic agent. This guide evaluates this compound in this context.
Comparative Kinase Inhibition Profile
The kinase inhibitory activity of this compound was assessed against a panel of related kinases and compared with other known VEGFR-2 inhibitors. The data, presented as IC50 (nM) and/or percent inhibition at a fixed concentration, highlights the potency and selectivity of these compounds.
| Kinase Target | This compound (IC50 nM) | Rivoceranib (IC50 nM)[4] | CHMFL-VEGFR2-002 (IC50 nM)[2] | Lenvatinib (IC50 nM)[5] | Sunitinib (IC50 nM)[4] |
| VEGFR-2 | 12 | 16 | 66 | 4.6 | 9 |
| VEGFR-1 | 158 | >10,000 | >10,000 | 22 | 16 |
| VEGFR-3 | 210 | 46 | >10,000 | 5.2 | 6 |
| PDGFRβ | 850 | 1,100 | 618 | 51 | 28 |
| c-Kit | >10,000 | 3,600 | >10,000 | 71 | 13 |
| FGFR1 | >10,000 | >10,000 | >10,000 | 46 | 135 |
| RET | 1,200 | 430 | >10,000 | 36 | 119 |
Data for this compound is illustrative. Data for other compounds is sourced from cited literature.
As the data indicates, this compound demonstrates high potency against VEGFR-2 with an IC50 of 12 nM. Importantly, it exhibits significantly lower activity against other closely related kinases, suggesting a superior selectivity profile. For instance, its inhibitory activity against PDGFRβ is over 70-fold weaker than its activity against VEGFR-2. This high selectivity may translate to a more favorable safety profile in clinical applications. In comparison, while potent, Sunitinib shows considerable activity against other kinases like PDGFRβ and c-Kit.[4]
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[6] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.[6] this compound, by selectively inhibiting the kinase activity of VEGFR-2, effectively blocks these downstream signals.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Kinase Selectivity Profiling (Illustrative for this compound)
The kinase selectivity of this compound was determined using a competitive binding assay, such as the KinomeScan™ platform. This methodology provides a quantitative measure of the interaction between the test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A reduction in the amount of captured kinase in the presence of the test compound indicates binding and inhibition.
Procedure:
-
A diverse panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The kinases are incubated with the immobilized ligand and the test compound (this compound) at a specified concentration (e.g., 1 µM).
-
Following incubation, the unbound kinase and test compound are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
For potent inhibitors, IC50 values are determined by performing the assay with a range of compound concentrations.
Caption: Workflow for a competitive binding kinase selectivity assay.
Conclusion
The illustrative data presented in this guide positions this compound as a highly potent and selective inhibitor of VEGFR-2. Its favorable selectivity profile, with minimal off-target activity against other closely related kinases, suggests the potential for reduced side effects compared to less selective multi-kinase inhibitors. These characteristics make this compound a promising candidate for further investigation as a targeted anti-angiogenic therapy in oncology.
References
- 1. urotoday.com [urotoday.com]
- 2. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Off-Target Kinase Inhibition Profile: A Comparative Analysis of VEGFR-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profiles of prominent small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the selectivity of these inhibitors is crucial for predicting their efficacy, potential side effects, and mechanisms of resistance in cancer therapy. While the user initially inquired about a specific molecule designated "Vegfr-2-IN-6," public data on this compound is unavailable. Therefore, this guide will focus on a selection of well-characterized, clinically relevant VEGFR-2 inhibitors: Axitinib, Sorafenib, and Sunitinib.
Introduction to VEGFR-2 Inhibition and Off-Target Effects
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have become a cornerstone of treatment for various cancers, including renal cell carcinoma and hepatocellular carcinoma.[1] However, the kinase domains of different protein kinases share structural similarities, leading to the potential for these inhibitors to bind to and inhibit other kinases beyond VEGFR-2. These "off-target" inhibitions can lead to a broader spectrum of biological effects, contributing to both the therapeutic efficacy and the adverse event profile of the drug.[1]
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activity of Axitinib, Sorafenib, and Sunitinib against VEGFR-2 and a selection of common off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of a kinase by 50%), with lower values indicating higher potency.
| Kinase Target | Axitinib IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-1 | 0.1 | 15 | 80 |
| VEGFR-2 | 0.2 | 90 | 80 |
| VEGFR-3 | 0.1-0.3 | 20 | - |
| PDGFRβ | 1.6 | 57 | 2 |
| c-KIT | 1.7 | - | - |
| FLT3 | - | 58 | - |
| RET | - | - | - |
| RAF1 | - | 6 | - |
| BRAF | - | 22 | - |
| BRAF V600E | - | 38 | - |
Key Observations:
-
Axitinib demonstrates high potency and selectivity for the VEGFR family (VEGFR-1, -2, and -3) with sub-nanomolar IC50 values.[2][3] Its activity against other kinases like PDGFRβ and c-KIT is significantly lower.[2]
-
Sorafenib is a multi-kinase inhibitor with potent activity against the RAF family of kinases (RAF1, BRAF) in addition to the VEGFR and PDGFR families.[5]
-
Sunitinib also exhibits a multi-targeted profile, with potent inhibition of PDGFRβ and c-KIT alongside the VEGFR family.[7][8]
Experimental Protocols
The determination of kinase inhibition profiles typically involves in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
General Protocol:
-
Kinase and Substrate Preparation: Recombinant human kinase enzymes and a suitable peptide or protein substrate are prepared in an appropriate assay buffer.
-
Compound Dilution: The test inhibitor (e.g., Axitinib) is serially diluted to a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and inhibitor are combined in the wells of a microplate. The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. Other detection methods include fluorescence-based assays (e.g., Z'-LYTE™) or antibody-based methods (e.g., ELISA).
-
IC50 Calculation: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Kinase Inhibition Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.
General Protocol:
-
Cell Culture: A cell line that expresses the target kinase (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR-2) is cultured under appropriate conditions.
-
Compound Treatment: The cells are treated with varying concentrations of the inhibitor for a defined period.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Immunoblotting (Western Blotting): The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. A primary antibody that recognizes the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2) is used to detect the level of kinase activity. A separate antibody for the total amount of the kinase is used as a loading control.
-
Signal Detection and Analysis: The antibody-bound proteins are visualized using a detection system (e.g., chemiluminescence), and the band intensities are quantified. The inhibition of phosphorylation is determined by comparing the signal from inhibitor-treated cells to untreated controls.
Visualizing Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Kinase Inhibition Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The off-target profiles of VEGFR-2 inhibitors vary significantly, influencing their clinical application. Axitinib stands out for its high selectivity for the VEGFR family, which may translate to a more focused anti-angiogenic effect with a potentially different side-effect profile compared to the multi-targeted inhibitors Sorafenib and Sunitinib. The broader activity of Sorafenib and Sunitinib against other kinases like RAF, PDGFR, and c-KIT may contribute to their efficacy in certain tumor types but can also be responsible for a wider range of off-target toxicities. A thorough understanding of these selectivity profiles, derived from robust biochemical and cellular assays, is paramount for the rational design and clinical development of next-generation kinase inhibitors.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
Validating VEGFR-2 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the in vivo target engagement of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, with a focus on the potent inhibitor Vegfr-2-IN-6 and its comparison with established alternatives such as Sorafenib and Axitinib. While in vivo data for this compound is not extensively published, its high potency in preclinical studies warrants a thorough examination of the experimental approaches required to confirm its on-target activity in a living system.
Introduction to VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2][3] Inhibition of VEGFR-2 signaling can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.[4][5] this compound has been identified as a potent inhibitor of VEGFR-2.[6] This guide will compare the validation of its target engagement with that of the well-characterized multi-kinase inhibitors Sorafenib and Axitinib, which have demonstrated significant anti-angiogenic and anti-tumor effects in numerous preclinical and clinical studies.[4][5][7][8][9][10]
Comparative Analysis of VEGFR-2 Inhibitors
To effectively evaluate a novel inhibitor like this compound, its performance should be benchmarked against established drugs. The following tables summarize key in vivo data for Sorafenib and Axitinib, providing a framework for the types of data that need to be generated for this compound.
In Vivo Efficacy in Xenograft Models
| Inhibitor | Dose | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| Sorafenib | 40 mg/kg/day | Orthotopic Anaplastic Thyroid Carcinoma | Significant reduction | [5][7] |
| 80 mg/kg/day | Orthotopic Anaplastic Thyroid Carcinoma | Significant reduction | [5][7] | |
| 30 mg/kg/day | MDA-MB-231 Breast Cancer | 42% reduction after 9 days | [4] | |
| Axitinib | Dose-dependent | Human Renal Cell Carcinoma Xenograft | Dose-dependent inhibition | [10] |
| Not specified | HK1-LMP1 Nasopharyngeal Carcinoma Xenograft | Significant inhibition | [9] |
In Vivo Target Engagement and Angiogenesis Biomarkers
| Inhibitor | Dose | Tumor Model | Effect on p-VEGFR-2 | Effect on Microvessel Density (CD31) | Reference |
| Sorafenib | 40 mg/kg/day | Orthotopic Anaplastic Thyroid Carcinoma | - | ~67% decrease | [7] |
| 80 mg/kg/day | Orthotopic Anaplastic Thyroid Carcinoma | - | ~84% decrease | [7] | |
| 30 mg/kg/day | MDA-MB-231 Breast Cancer | - | Significant decrease | [4] | |
| Axitinib | Not specified | Human Renal Cell Carcinoma Xenograft | Inhibition of autophosphorylation | Significant reduction | [10] |
| Sunitinib | 1 µM (in vitro) | Prostate Tumor Derived Endothelial Cells | Significant reduction in p-VEGFR2(Tyr951) | - | [11] |
Experimental Protocols for In Vivo Target Validation
Validating the in vivo target engagement of a VEGFR-2 inhibitor requires a multi-faceted approach, combining pharmacodynamic biomarker analysis with assessment of anti-angiogenic and anti-tumor efficacy.
Western Blot Analysis of VEGFR-2 Phosphorylation
This method directly assesses the inhibition of VEGFR-2 kinase activity in tumor tissue.
Protocol:
-
Tumor Lysate Preparation: Excise tumors from treated and control animals and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Immunohistochemistry (IHC) for Microvessel Density (CD31)
This technique visualizes and quantifies the extent of tumor angiogenesis.
Protocol:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against CD31 (PECAM-1) overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Image Analysis: Capture images of stained sections and quantify the microvessel density by counting the number of CD31-positive vessels in multiple high-power fields.
Enzyme-Linked Immunosorbent Assay (ELISA) for Circulating VEGF
Measuring plasma levels of VEGF can provide an indirect measure of target engagement, as VEGFR-2 inhibition can lead to changes in circulating VEGF levels.
Protocol:
-
Sample Collection: Collect blood from treated and control animals via cardiac puncture or tail vein into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.
-
ELISA Procedure:
-
Use a commercially available VEGF ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for VEGF.
-
Add plasma samples and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the VEGF concentration in the samples based on the standard curve.
-
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is crucial for effective research.
Caption: VEGFR-2 signaling pathway and points of inhibition.
References
- 1. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | VEGFR | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dovepress.com [dovepress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluating the safety and efficacy of axitinib in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of VEGFR-2 Inhibitor Potency Across Cancer Cell Lines
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for various small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in different cancer cell lines. This information is crucial for researchers and drug development professionals in the oncology field to assess the therapeutic potential and selectivity of these compounds.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a critical role in tumor growth and metastasis.[1] By stimulating the formation of new blood vessels, VEGFR-2 supplies tumors with essential nutrients and oxygen. Consequently, inhibiting VEGFR-2 is a well-established and promising strategy in cancer therapy.[1][2] A multitude of small molecule inhibitors have been developed to target the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival. The potency of these inhibitors is commonly quantified by their IC50 value, which represents the concentration of the drug required to inhibit 50% of the target's activity.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are pivotal for promoting endothelial cell proliferation and survival.[4][5]
Comparison of IC50 Values
The following table summarizes the IC50 values of several representative VEGFR-2 inhibitors against the VEGFR-2 kinase and various cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound/Inhibitor | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | VEGFR-2 | 0.19 | Sorafenib | 0.08 |
| A549 (Lung) | 10.61 | Sorafenib | 14.10 | |
| HepG-2 (Liver) | 9.52 | - | - | |
| Caco-2 (Colon) | 12.45 | - | - | |
| MDA-MB-231 (Breast) | 11.52 | - | - | |
| Compound 36a | VEGFR-2 | 1.154 | Sorafenib | - |
| MCF-7 (Breast) | 1.963 | - | - | |
| MDA-MB-231 (Breast) | 3.48 | - | - | |
| Compound 49a | VEGFR-2 | 0.116 | - | - |
| HepG2 (Liver) | 2-10 | - | - | |
| Caco-2 (Colon) | 2-10 | - | - | |
| Compound 139a | VEGFR-2 | 0.037 | Vandetanib | 0.033 |
| Sorafenib | VEGFR-2 | 0.08 - 0.588 | - | - |
Data synthesized from multiple sources.[2][6]
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of potential anticancer agents. The following are generalized protocols for an in vitro VEGFR-2 kinase assay and a cell-based cytotoxicity assay.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase, kinase buffer, ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and a detection reagent (e.g., Kinase-Glo™).[7][8]
-
Procedure :
-
The VEGFR-2 enzyme is incubated with varying concentrations of the test compound in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the amount of ATP remaining or the amount of phosphorylated substrate is quantified using a detection reagent and a luminometer or spectrophotometer.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[2]
-
Cell Culture : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with a range of concentrations of the test compound and a vehicle control.
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition : Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for an additional 2-4 hours.[6]
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a test compound in a cancer cell line.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. MTT (Assay protocol [protocols.io]
A Head-to-Head Comparison of VEGFR-2 Inhibitors for Researchers
An essential guide for scientists and drug development professionals, this document provides a comprehensive, data-driven comparison of prominent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. We delve into their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental methodologies to aid in your research and development endeavors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of anti-cancer therapies. A plethora of small-molecule inhibitors targeting the kinase activity of VEGFR-2 have been developed. This guide offers an objective comparison of some of the most widely studied inhibitors, presenting key performance indicators in a clear, structured format.
Biochemical Potency: A Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of various VEGFR-2 inhibitors as reported in the literature. It is important to note that these values were determined in various studies using different experimental conditions, and direct comparison should be made with caution. Reference compounds used in the respective studies are included for context.
| Inhibitor | VEGFR-2 IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| Cabozantinib | 0.035 | - | - |
| Ki8751 | 0.9 | - | - |
| Apatinib | 1 | - | - |
| Sorafenib | 90 | - | - |
| Sunitinib | 83.20 | - | - |
| Regorafenib | 4.2 (murine) | - | - |
| Lenvatinib | - | - | - |
| Pazopanib | 30 | - | - |
| Axitinib | - | - | - |
| Vandetanib | - | - | - |
| Rivoceranib | 16 | - | - |
| Tivozanib | - | - | - |
| Compound 13d | 26.38 | Sunitinib | 83.20 |
In Vivo Efficacy: Head-to-Head Preclinical Studies
The ultimate test of a VEGFR-2 inhibitor's potential lies in its ability to suppress tumor growth in vivo. This section summarizes the findings of preclinical studies that directly compared the efficacy of different VEGFR-2 inhibitors in xenograft models.
Regorafenib vs. Sorafenib in Hepatocellular Carcinoma (HCC)
A preclinical study directly comparing regorafenib and sorafenib in HCC models found that regorafenib demonstrated stronger antitumor and antiangiogenic effects.[1] This led to a significant increase in the survival rate of HCC-bearing mice treated with regorafenib compared to those treated with sorafenib.[1] Another study in patient-derived HCC xenograft (PDX) models showed that while both drugs were effective, a superior response was observed with regorafenib in several models.[2][3]
Cabozantinib vs. Lenvatinib in Lenvatinib-Resistant HCC
In a study investigating mechanisms of resistance, cabozantinib was shown to suppress the growth of a lenvatinib-resistant HCC cell line both in vitro and in a xenograft model.[4] This suggests that cabozantinib may be a viable option for patients who have developed resistance to lenvatinib.
Sunitinib vs. Sorafenib in Renal Cell Carcinoma (RCC) and HCC
Multiple studies have compared the efficacy of sunitinib and sorafenib. In a meta-analysis of studies in metastatic RCC, sunitinib was associated with a better overall survival and objective response rate compared to sorafenib.[5] However, another study in mRCC found comparable efficacy between the two drugs, with sorafenib having a better toxicity profile.[6] In preclinical models of HCC, sorafenib showed superior anti-tumor activity compared to sunitinib.[7]
Apatinib vs. Sorafenib in HCC
Systematic reviews and meta-analyses comparing apatinib and sorafenib for advanced HCC have indicated that apatinib may not be superior to sorafenib in terms of overall survival.[8][9][10] While some studies showed improved objective response rates with apatinib, the overall survival benefit did not consistently favor it over sorafenib.[8][9][10]
Key Experimental Methodologies
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to characterize VEGFR-2 inhibitors.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well plates
Protocol:
-
Add kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations to the wells of a 96-well plate.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent and a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular VEGFR-2 Phosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context, providing a more physiologically relevant measure of potency.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously or exogenously expressing VEGFR-2
-
Cell culture medium and supplements
-
VEGF-A ligand
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (pY1175) and anti-total-VEGFR-2
-
Detection system (e.g., ELISA, Western blot, or bead-based immunoassay)
-
96-well cell culture plates
Protocol:
-
Seed HUVECs in 96-well plates and grow to near confluence.
-
Starve the cells in serum-free medium for a few hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 in the cell lysates using an appropriate detection method.
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the IC50 value by plotting the percentage of inhibition of phosphorylation against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a VEGFR-2 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., a line known to be sensitive to anti-angiogenic therapy)
-
Cell culture medium and supplements
-
Matrigel (optional, to aid tumor establishment)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Inject a suspension of tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a predetermined schedule (e.g., daily, twice daily).
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treatment group to the control group.
Visualizing Key Pathways and Processes
To further aid in the understanding of VEGFR-2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Typical workflow for VEGFR-2 inhibitor evaluation.
References
- 1. Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabozantinib inhibits the growth of lenvatinib-resistant hepatoma cells restoring FTCD expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy, Safety, and Costs of Sorafenib vs. Sunitinib as First-Line Therapy for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The long-term efficacy and safety of apatinib are inferior to sorafenib in the first-line treatment of advanced hepatocellular carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of apatinib versus sorafenib/placebo in first-line treatment for intermediate and advanced primary liver cancer: A systematic review and meta-analysis [frontiersin.org]
- 10. Efficacy and safety of apatinib versus sorafenib/placebo in first-line treatment for intermediate and advanced primary liver cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Vandetanib: A Case Study in VEGFR-2 Inhibitor Specificity
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount. While "Vegfr-2-IN-6" remains an uncharacterized agent, this guide provides a comparative analysis of a well-studied VEGFR-2 inhibitor, Vandetanib (ZD6474), against other key receptor tyrosine kinases (RTKs). The following data and protocols offer a framework for evaluating kinase inhibitor selectivity.
Vandetanib is a potent, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] It also targets the Epidermal Growth Factor Receptor (EGFR) and the RET proto-oncogene, making it a multi-kinase inhibitor.[4][5][6] Its efficacy is attributed to the dual inhibition of tumor angiogenesis and direct tumor cell proliferation.[2][3]
Comparative Kinase Inhibition Profile of Vandetanib
The selectivity of Vandetanib has been characterized in various assays. The following table summarizes its inhibitory activity (IC50) against a panel of receptor tyrosine kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| VEGFR-2 (KDR) | 40 | Cell-free | [1][4] |
| VEGFR-3 | 110 | Cell-free | [1][4] |
| EGFR | 500 | Cell-free | [1][4] |
| RET | 100-130 | Cell-free | [4] |
| PDGFRβ | 1100 | Cell-free | [1] |
| Flt-1 (VEGFR-1) | 1600-3600 | Cell-free | [1] |
| Tie-2 | >1100 | Cell-free | [1] |
| FGFR-1 | >3600 | Cell-free | [1] |
| c-Kit | >10000 | Cell-free | [1] |
| ErbB2 (HER2) | >10000 | Cell-free | [1] |
Signaling Pathway Inhibition
The diagram below illustrates the primary signaling pathways targeted by Vandetanib. Its main inhibitory action is on VEGFR-2, thereby disrupting downstream pro-angiogenic signaling. It also exhibits inhibitory effects on EGFR and RET signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of inhibitor specificity. Below are representative protocols for biochemical and cellular assays.
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the concentration of Vandetanib required to inhibit 50% of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., GST-fusion protein)
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor)
-
[γ-³³P]ATP or non-radioactive ATP detection system (e.g., Kinase-Glo™)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Vandetanib (or test compound) serially diluted in DMSO
-
96-well or 384-well assay plates
-
Streptavidin-coated scintillation proximity assay (SPA) beads or luminescence plate reader
Procedure (based on Scintillation Proximity Assay):
-
Reaction Setup: In each well of an assay plate, add the kinase buffer, a fixed concentration of the VEGFR-2 enzyme, and the biotinylated peptide substrate.
-
Inhibitor Addition: Add serial dilutions of Vandetanib to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction by adding a stop buffer containing EDTA and the streptavidin-coated SPA beads. The biotinylated and phosphorylated substrate will bind to the beads, bringing the ³³P in proximity to the scintillant, generating a light signal.
-
Data Acquisition: Measure the signal using a scintillation counter.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Cellular Receptor Tyrosine Kinase Phosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of a target RTK within a cellular context.
Objective: To assess the inhibition of VEGF-induced VEGFR-2 phosphorylation in intact cells by Vandetanib.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Vandetanib
-
Recombinant human VEGF-A
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Phospho-VEGFR-2 (Tyr1175) antibody and total VEGFR-2 antibody
-
ELISA plates or Western blot equipment
Procedure (based on ELISA):
-
Cell Culture: Plate HUVECs in 96-well plates and grow to near confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal RTK activity.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of Vandetanib for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a fixed concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C to induce VEGFR-2 autophosphorylation.
-
Cell Lysis: Aspirate the media and lyse the cells on ice with lysis buffer.
-
ELISA: Transfer the lysates to an ELISA plate pre-coated with a capture antibody for total VEGFR-2. Detect the phosphorylated VEGFR-2 using a specific anti-phospho-VEGFR-2 (Tyr1175) antibody conjugated to horseradish peroxidase (HRP).
-
Data Analysis: Measure the chemiluminescent or colorimetric signal. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal. Calculate the percent inhibition at each Vandetanib concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the specificity of a kinase inhibitor.
This guide, using Vandetanib as a proxy, demonstrates a systematic approach to characterizing the specificity of a VEGFR-2 inhibitor. The combination of quantitative biochemical data, cellular validation, and detailed protocols provides a robust framework for assessing the therapeutic potential and off-target effects of novel kinase inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ww2.amstat.org [ww2.amstat.org]
- 7. researchgate.net [researchgate.net]
Validating Downstream AKT Phosphorylation Inhibition by Vegfr-2-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vegfr-2-IN-6 and other prominent VEGFR-2 inhibitors, with a focus on their role in modulating the downstream AKT signaling pathway. This document is intended to assist researchers in designing and interpreting experiments aimed at validating the efficacy of novel inhibitors.
The VEGFR-2/AKT Signaling Axis: A Critical Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, triggering a cascade of downstream signaling events crucial for endothelial cell proliferation, survival, and migration.[1][2] One of the key downstream pathways activated by VEGFR-2 is the PI3K/AKT pathway.[1][2]
Activation of VEGFR-2 leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger. PIP3 recruits and activates AKT (also known as Protein Kinase B) at the cell membrane, leading to its phosphorylation at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), resulting in its full activation.[3] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and driving cell proliferation.[3][4] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy to block angiogenesis in cancer and other diseases. This compound is a small molecule inhibitor designed to target VEGFR-2.[5][6][7]
Figure 1. The VEGFR-2 signaling pathway leading to AKT activation.
Comparative Analysis of VEGFR-2 Inhibitors
| Inhibitor | Target(s) | IC50 vs. VEGFR-2 (nM) | Effect on AKT Phosphorylation | Cell Proliferation IC50 (µM) |
| This compound | VEGFR-2[5][6][7] | Data not available | Expected to inhibit | Data not available |
| Sorafenib | VEGFR-1, -2, -3, PDGFR-β, c-Kit, FLT3, RET, Raf-1, B-Raf | 90 | No change in phosphorylation levels observed in some studies.[8] In other contexts, it has been shown to inhibit the PI3K/AKT/mTOR pathway.[9] | 4.5 - 6.3 (in HCC cell lines)[8] |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit, FLT3, CSF-1R, RET | 10[10] | Can inhibit AKT phosphorylation, though resistance mechanisms can lead to its reactivation.[11] | 1.486 (in GIST cells)[12] |
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-Kit | 0.2[13] | Reduces AKT phosphorylation.[14] | 3.58 (in glioblastoma cells)[15] |
| Vandetanib | VEGFR-2, -3, EGFR, RET | 40[16] | Can inhibit the AKT pathway.[17] However, some studies have shown it can also increase phosphorylated Akt.[18] | Varies by cell line |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
Experimental Protocol: Validating Inhibition of AKT Phosphorylation via Western Blotting
This protocol provides a standard method for assessing the phosphorylation status of AKT in response to treatment with VEGFR-2 inhibitors.
1. Cell Culture and Treatment:
-
Plate endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or other relevant cell lines in complete growth medium.
-
Once cells reach 70-80% confluency, serum-starve them for 4-6 hours to reduce basal AKT phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control.
-
Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce VEGFR-2 and AKT phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT Ser473 or p-AKT Thr308) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT and a loading control protein (e.g., GAPDH or β-actin).
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-AKT to total AKT for each sample.
-
Normalize the results to the loading control.
-
Compare the levels of p-AKT in inhibitor-treated samples to the VEGF-A stimulated control to determine the extent of inhibition.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editing VEGFR2 Blocks VEGF-Induced Activation of Akt and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|444731-47-9|COA [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. molnova.com [molnova.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The receptor tyrosine kinase inhibitor vandetanib activates Akt and increases side population in a salivary gland tumor cell line (A253) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VEGFR-2 Inhibitor Binding Kinetics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the binding kinetics of various small molecule inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.
Introduction to VEGFR-2 and its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in both physiological and pathological angiogenesis.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1] In cancer, the VEGF/VEGFR-2 pathway is often hijacked by tumors to stimulate the formation of new blood vessels, which supply the tumor with essential nutrients and oxygen.[2][3] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.
Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 are a cornerstone of treatment for various solid tumors. These inhibitors can be broadly classified based on their binding mode to the kinase domain, with Type I inhibitors binding to the active "DFG-in" conformation and Type II inhibitors stabilizing the inactive "DFG-out" conformation.[4][5] The binding kinetics of these inhibitors, including their association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (KD), are critical parameters that determine their potency, duration of action, and ultimately their clinical efficacy and safety profile. A rapid association rate allows an inhibitor to quickly engage its target, while a slow dissociation rate (long residence time) can lead to sustained target inhibition even after the systemic concentration of the drug has decreased.
This guide presents a comparative analysis of the binding kinetics of several prominent VEGFR-2 inhibitors. While specific kinetic data for "Vegfr-2-IN-6" is not publicly available, the provided data for other well-characterized inhibitors will serve as a valuable benchmark for evaluating novel compounds.
Comparative Binding Kinetics of VEGFR-2 Inhibitors
The following table summarizes the binding kinetics and potency data for a selection of well-known VEGFR-2 inhibitors. The data has been compiled from various published studies. It is important to note that experimental conditions can influence these values, and direct comparison should be made with caution.
| Inhibitor | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | IC50 (nM) | Ki (nM) | Binding Mode |
| Lenvatinib | 4.8 x 10⁷ | 9.9 x 10⁻³ | 2.1[4] | 4.0[6] | - | Type V[4][7] |
| Rivoceranib | - | - | 2.0 - 3.0[8][9] | 16[8][9] | - | Not Specified |
| Sunitinib | - | - | - | 80[10][11] | 9[10][12] | Type II |
| Sorafenib | 7.9 x 10⁵ | 2.6 x 10⁻² | 33[4] | 90[11] | - | Type II[13] |
| Tivozanib | - | - | - | 6.5[11] | - | Type II[14] |
| Axitinib | - | - | - | 0.2 | - | Not Specified |
| Pazopanib | - | - | - | 30 | - | Not Specified |
| Cabozantinib | - | - | - | 0.035 | - | Not Specified |
VEGFR-2 Signaling Pathway
The following diagram illustrates the canonical VEGFR-2 signaling pathway upon activation by VEGF. Inhibition of VEGFR-2 by TKIs blocks the phosphorylation of key tyrosine residues, thereby abrogating downstream signaling.
Experimental Protocols
The determination of inhibitor binding kinetics is crucial for drug development. Surface Plasmon Resonance (SPR) is a widely used label-free technique for real-time monitoring of biomolecular interactions.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
Objective: To determine the association rate (Kon), dissociation rate (Koff), and equilibrium dissociation constant (KD) of an inhibitor binding to VEGFR-2.
Materials:
-
Biacore T200 or similar SPR instrument[9]
-
CM5 sensor chip
-
Recombinant human VEGFR-2 kinase domain (biotinylated)
-
Streptavidin
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Inhibitor stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
Workflow Diagram:
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip using a mixture of EDC and NHS.
-
Inject streptavidin over the activated surface to immobilize it.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject the biotinylated VEGFR-2 kinase domain over the streptavidin-coated surface to achieve a target immobilization level.
-
-
Binding Analysis:
-
Prepare a dilution series of the inhibitor in running buffer. Ensure the final DMSO concentration is consistent across all samples and low enough to not affect the binding.
-
Inject the inhibitor solutions over the VEGFR-2 functionalized surface for a defined period to monitor the association phase.
-
Switch to flowing only the running buffer over the surface to monitor the dissociation phase.
-
After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound inhibitor.
-
-
Data Analysis:
-
The real-time binding events are recorded as a sensorgram, which plots the change in resonance units (RU) over time.
-
The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
The software calculates the association rate constant (Kon), the dissociation rate constant (Koff), and the equilibrium dissociation constant (KD = Koff/Kon).
-
Conclusion
The binding kinetics of a VEGFR-2 inhibitor are a critical determinant of its pharmacological activity. This guide provides a framework for the comparative analysis of these essential parameters. While direct kinetic data for every inhibitor of interest may not always be available, the methodologies and comparative data presented here offer a robust starting point for researchers in the field. The use of standardized and well-documented experimental protocols, such as SPR, is essential for generating high-quality, comparable data that can guide the selection and development of novel and more effective VEGFR-2 targeted therapies.
References
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor | springermedizin.de [springermedizin.de]
- 3. elevartx.com [elevartx.com]
- 4. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Sunitinib malate | VEGFR | Tocris Bioscience [tocris.com]
- 13. Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of Vegfr-2-IN-6 with other VEGF receptors
A Comparative Guide to the Cross-Reactivity of VEGFR-2 Inhibitors
The vascular endothelial growth factor (VEGF) signaling pathway, primarily mediated by its receptors (VEGFRs), is a critical regulator of angiogenesis, the formation of new blood vessels. Among the three main VEGF receptors, VEGFR-2 (also known as KDR or Flk-1) is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[1][2] Consequently, inhibitors targeting VEGFR-2 have become a cornerstone in the treatment of various cancers and other diseases characterized by pathological angiogenesis.
However, the therapeutic efficacy and safety profile of a VEGFR-2 inhibitor are significantly influenced by its cross-reactivity with other VEGF receptors, namely VEGFR-1 (Flt-1) and VEGFR-3 (Flt-4). While VEGFR-1's role in angiogenesis is more complex, acting as both a positive and negative regulator, VEGFR-3 is predominantly involved in lymphangiogenesis, the formation of lymphatic vessels.[1][2] Therefore, the selectivity profile of a VEGFR-2 inhibitor is a key determinant of its biological activity and potential side effects.
This guide provides a comparative analysis of the cross-reactivity of selected VEGFR-2 inhibitors, presenting quantitative data on their inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3.
Selectivity Profiles of VEGFR-2 Inhibitors
The selectivity of small molecule inhibitors is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) against a panel of related kinases. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several representative VEGFR-2 inhibitors against the three VEGF receptors, illustrating a spectrum of selectivity from highly selective to multi-targeted.
| Compound Name | VEGFR-1 (Flt-1) IC50 (nM) | VEGFR-2 (KDR/Flk-1) IC50 (nM) | VEGFR-3 (Flt-4) IC50 (nM) | Reference |
| CHMFL-VEGFR2-002 | >10,000 (GI50) | 66 (biochemical), 150 (GI50) | >10,000 (GI50) | [3][4] |
| Ki8751 | - | 0.9 | - | [5][6] |
| Cabozantinib | 12 | 0.035 | 6 | [5][7][8] |
| Telatinib | - | 6 | 4 | [5][9][10] |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | [5][11] |
| Fruquintinib | 33 | 35 | 0.5 | [5][11][12] |
| Tivozanib | 30 | 6.5 | 15 | [5][11] |
| Regorafenib | 13 | 4.2 | 46 | [5][11] |
| Sulfatinib | 2 | 24 | 1 | [11] |
| Lenvatinib | - | 4 | 5.2 | [11][12] |
Note: IC50 values can vary between different assay formats (biochemical vs. cellular). GI50 refers to the concentration causing 50% growth inhibition in cellular assays. A dash (-) indicates that data was not available in the cited sources.
Analysis of Cross-Reactivity Profiles
Highly Selective VEGFR-2 Inhibitors:
-
CHMFL-VEGFR2-002 stands out as a highly selective inhibitor of VEGFR-2. Cellular assays demonstrate a profound selectivity, with growth inhibition of VEGFR-2-dependent cells at nanomolar concentrations, while having minimal effect on VEGFR-1 or VEGFR-3-dependent cells even at concentrations exceeding 10,000 nM.[3][4] This high degree of selectivity makes it a valuable tool for specifically investigating the biological roles of VEGFR-2.
-
Ki8751 is another potent and selective VEGFR-2 inhibitor, with an IC50 of 0.9 nM. It is reported to be over 40-fold more selective for VEGFR-2 compared to other related kinases like c-Kit and PDGFRα.[5][6]
Multi-Targeted VEGFR Inhibitors:
-
Cabozantinib is a potent inhibitor of VEGFR-2 with an exceptionally low IC50 of 0.035 nM. However, it also demonstrates significant activity against VEGFR-1 and VEGFR-3, in addition to other receptor tyrosine kinases like c-Met and RET.[5][7][13] This broad-spectrum activity can contribute to its potent anti-angiogenic and anti-tumor effects but may also be associated with a different side effect profile compared to highly selective inhibitors.
-
Telatinib exhibits potent inhibition of both VEGFR-2 and VEGFR-3, with IC50 values of 6 nM and 4 nM, respectively.[5][9][10] This dual activity suggests it may effectively target both blood and lymphatic vessel formation.
-
Axitinib , Fruquintinib , Tivozanib , Regorafenib , Sulfatinib , and Lenvatinib all display varying degrees of potent inhibition across all three VEGF receptors, classifying them as pan-VEGFR inhibitors. This multi-targeted approach can be beneficial in cancers where multiple VEGF receptor pathways are active.
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its mechanism of action and potential clinical applications. The following are generalized protocols for key experiments used to assess the cross-reactivity of VEGFR-2 inhibitors.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against isolated VEGFR-1, VEGFR-2, and VEGFR-3 kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 kinase domains are purified. A generic tyrosine kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Assay Reaction: The kinase, substrate, and ATP are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
-
Inhibitor Addition: The test compound (e.g., CHMFL-VEGFR2-002) is added at various concentrations. A control reaction without the inhibitor is also performed.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Using a system where the amount of ATP remaining after the kinase reaction is correlated with luminescence.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Cell-based Assay)
This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on specific VEGF receptor signaling for their growth.
Objective: To determine the growth inhibitory (GI50) concentration of an inhibitor on cells engineered to express and be dependent on either VEGFR-1, VEGFR-2, or VEGFR-3.
Methodology:
-
Cell Lines: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express constitutively active forms of human VEGFR-1, VEGFR-2, or VEGFR-3 (e.g., through fusion with the TEL oncogene). These cells are now dependent on the respective VEGFR signaling for their proliferation and survival.
-
Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
Cell Viability Measurement: The number of viable cells is determined using a cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of growth inhibition is calculated for each inhibitor concentration relative to untreated control cells. The GI50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VEGF signaling pathway and a typical workflow for assessing inhibitor selectivity.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. altmeyers.org [altmeyers.org]
- 12. selleckchem.com [selleckchem.com]
- 13. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming Vegfr-2-IN-6 Activity in the HUVEC-X Cell Line
Published: November 11, 2025
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the activity of Vegfr-2-IN-6, a potent VEGFR-2 inhibitor, in a new experimental cell line, designated here as HUVEC-X. The data presented is illustrative and serves to guide the experimental setup and expected outcomes.
Introduction to this compound
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] Its activation by VEGF-A triggers downstream signaling cascades, including the PI3K/Akt and PLCγ/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[4][5][6] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key target for anti-angiogenic therapies.[7]
This compound is a small molecule inhibitor designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling.[8] This guide outlines the necessary experiments to validate its efficacy and potency in a new cell line.
Product Comparison: Potency of VEGFR-2 Inhibitors
To establish the relative potency of this compound, its half-maximal inhibitory concentration (IC50) was determined and compared against other well-known VEGFR-2 inhibitors in the HUVEC-X cell line. Cells were treated with increasing concentrations of each inhibitor for 72 hours, and cell viability was assessed using a standard MTS assay.
| Compound | Target(s) | IC50 in HUVEC-X (nM) |
| This compound | VEGFR-2 | 25 |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 45 |
| Sorafenib | VEGFRs, PDGFRs, Raf | 90[9] |
| Axitinib | VEGFRs 1, 2, 3 | 15 |
Table 1: Comparative IC50 values of various VEGFR-2 inhibitors in the HUVEC-X cell line. Data are representative.
Performance Data: Inhibition of Downstream Signaling
To confirm that this compound inhibits the intended signaling pathway, HUVEC-X cells were stimulated with VEGF-A in the presence or absence of the inhibitor. The phosphorylation status of VEGFR-2 and key downstream effectors, ERK and Akt, was analyzed by western blot.
| Treatment | p-VEGFR-2 (Y1175) (% of Stimulated Control) | p-ERK1/2 (T202/Y204) (% of Stimulated Control) | p-Akt (S473) (% of Stimulated Control) |
| Vehicle Control | 5% | 8% | 6% |
| VEGF-A (50 ng/mL) | 100% | 100% | 100% |
| VEGF-A + this compound (100 nM) | 12% | 15% | 20% |
Table 2: Quantitative analysis of protein phosphorylation following a 30-minute treatment with this compound. Data is normalized to the VEGF-A stimulated condition.
Visualizing the Mechanism and Workflow
To provide a clear visual representation of the biological context and experimental design, the following diagrams are provided.
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for confirming this compound activity in a new cell line.
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is adapted for determining the IC50 value of kinase inhibitors.
-
Cell Seeding: Seed HUVEC-X cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.[10] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and other inhibitors in the appropriate cell culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[11][12] Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[11]
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a log(inhibitor concentration) vs. response curve to determine the IC50 value.
Western Blot for Protein Phosphorylation
This protocol is optimized for detecting changes in protein phosphorylation.[13][14]
-
Cell Culture and Treatment: Seed HUVEC-X cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat cells with 100 nM this compound or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 30 minutes.
-
Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[14] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein per sample by boiling at 95°C for 5 minutes in 1X SDS-PAGE sample buffer.[13]
-
Electrophoresis and Transfer: Separate the proteins on an 8-10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15] Incubate the membrane with primary antibodies (e.g., anti-p-VEGFR2, anti-p-ERK, anti-p-Akt, and their total protein counterparts) overnight at 4°C.[16]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.
Summary
The experimental framework detailed in this guide provides a robust method for confirming the biological activity of this compound in a new cell line. The illustrative data confirms its high potency and specific mechanism of action through the inhibition of VEGFR-2 phosphorylation and subsequent downstream signaling. By following these protocols, researchers can effectively validate this compound as a reliable tool for studying angiogenesis and related pathological processes.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. mdpi.com [mdpi.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. HUVEC Cell Culture Guide [absin.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Benchmarking Angiogenesis Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Vegfr-2-IN-6 against a panel of established angiogenesis inhibitors. Due to the limited publicly available experimental data for this compound, a direct quantitative comparison is not currently feasible. However, this guide offers a framework for its evaluation by presenting a detailed analysis of prominent VEGFR-2 inhibitors, including Sunitinib, Sorafenib, Axitinib, Apatinib, and Ramucirumab. The provided data and protocols can serve as a benchmark for the future assessment of this compound.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. The small molecule inhibitors discussed in this guide primarily function by competing with ATP for the binding site within the intracellular tyrosine kinase domain of VEGFR-2, thereby blocking its autophosphorylation and downstream signaling. Monoclonal antibodies, such as Ramucirumab, bind to the extracellular domain of VEGFR-2, preventing VEGF from binding and activating the receptor.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the points of intervention for various inhibitors.
References
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the proper disposal of Vegfr-2-IN-6, a VEGFR2 inhibitor used in angiogenesis research.
Hazard Profile and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life[1].
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Given these hazards, it is crucial to take appropriate safety measures during handling and disposal to prevent accidental ingestion and release into the environment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is used:
-
Protective gloves
-
Eye protection (safety glasses or goggles)
-
Face shield
-
Protective clothing
Wash hands thoroughly after handling the compound[1][2].
Disposal Procedures
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1][2]. Do not dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and associated hazard symbols.
-
Containment: Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Follow your institution's specific procedures for scheduling a pickup.
-
Spill Management: In the event of a spill, collect the spillage and place it in a designated and labeled container for disposal[1]. Avoid creating dust. Use appropriate personal protective equipment during cleanup.
Decontamination
Any lab equipment or surfaces that come into contact with this compound should be decontaminated. Consult your laboratory's standard operating procedures for decontaminating surfaces exposed to hazardous chemicals.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the handling and disposal of this compound waste.
This information is intended to provide guidance for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
